molecular formula C19H23ClN2O B602228 Clomipramine N-Oxide CAS No. 14171-67-6

Clomipramine N-Oxide

Katalognummer: B602228
CAS-Nummer: 14171-67-6
Molekulargewicht: 330.85
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clomipramine N-Oxide is a recognized metabolite and an oxidative derivative of clomipramine, a tricyclic antidepressant (TCA) that is a potent serotonin reuptake inhibitor . The formation of an N-oxide is a known metabolic pathway for tricyclic antidepressants like clomipramine and imipramine . Research into this compound is valuable for investigating the metabolic fate and pharmacokinetic profile of the parent drug, clomipramine . Studies on the oxidation of clomipramine help to elucidate its metabolic pathways and the potential activity of its metabolites, which is crucial for a comprehensive understanding of its pharmacological and toxicological profile . The primary research applications for this compound are, therefore, in the fields of pharmaceutical and analytical chemistry, particularly in metabolism and pharmacokinetics studies . Furthermore, research on clomipramine itself has expanded into neurobiology, where studies probe its long-term effects on brain development and oxidative stress in specific brain regions, providing context for the role of its metabolites . This compound is intended for research purposes to stimulate scientific inquiry and is strictly for Laboratory Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNOTLDVJSFYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652527
Record name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14171-67-6
Record name N-Oxide chlorimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXIDE CHLORIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HU39OEA67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Clomipramine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clomipramine N-oxide (CPO) is the primary oxidative metabolite of the tricyclic antidepressant Clomipramine.[1] While Clomipramine acts as a potent serotonin reuptake inhibitor (SRI), its N-oxide metabolite is critical for pharmacokinetic profiling, toxicology screenings, and stability studies in pharmaceutical development.[1]

This guide provides a high-fidelity protocol for the laboratory-scale synthesis of this compound. Unlike generic protocols, this document addresses the specific challenges of tricyclic amine oxidation: preventing over-oxidation, managing the thermal instability of the N-oxide moiety (Cope elimination risk), and purifying the highly polar product from the lipophilic parent compound.[1]

Chemical Strategy & Mechanism[1][2][3]

The Synthetic Pathway

The transformation relies on the electrophilic oxidation of the aliphatic tertiary amine on the Clomipramine side chain.[1] While hydrogen peroxide (


) is a "greener" oxidant, it often requires forcing conditions (heat/catalysts) that degrade the tricyclic ring or promote N-dealkylation.

Therefore, meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for research-scale synthesis. It operates under mild conditions (0°C to Room Temperature) in non-polar solvents (Dichloromethane), ensuring high chemoselectivity for the nitrogen atom over the aryl chloride or the aromatic ring.[1]

Reaction Mechanism

The reaction proceeds via a concerted "Butterfly Mechanism" where the nucleophilic nitrogen of Clomipramine attacks the electrophilic oxygen of the peracid.[1]

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Clomipramine Clomipramine (Tertiary Amine) TS Spiro-Transition State Clomipramine->TS mCPBA m-CPBA (Peracid) mCPBA->TS N_Oxide Clomipramine N-Oxide TS->N_Oxide mCBA m-Chlorobenzoic Acid (Byproduct) TS->mCBA

Figure 1: Mechanistic pathway of m-CPBA mediated N-oxidation. The reaction is stereospecific and driven by the formation of the stable carboxylate anion.[1]

Experimental Protocol

Safety Warning: m-CPBA is a shock-sensitive oxidant. Clomipramine is a potent bioactive compound.[1][2] Perform all operations in a fume hood.

Materials
  • Substrate: Clomipramine Hydrochloride (CAS 17321-77-6).[2][3][4][5]

  • Oxidant: m-CPBA (≤77% purity, balance is water/benzoic acid to stabilize).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Reagents: 1N NaOH, Saturated

    
    , Sodium Sulfite (
    
    
    
    ), Magnesium Sulfate (
    
    
    ).[1]
Step-by-Step Synthesis Workflow
Phase 1: Free Base Preparation

Clomipramine is typically supplied as the HCl salt, which is unreactive toward electrophilic oxidation.[1] It must be neutralized first.

  • Dissolve 1.0 g (2.85 mmol) of Clomipramine HCl in 20 mL of distilled water.

  • Add 10 mL of 1N NaOH solution (pH should be >10).

  • Extract the free base into DCM (3 x 15 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Checkpoint: Ensure the resulting oil is free of water before proceeding.[1]

Phase 2: N-Oxidation
  • Dissolve the Clomipramine free base (approx.[1] 0.9 g) in 15 mL of anhydrous DCM.

  • Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents exotherms and minimizes side reactions.[1]

  • Dissolve m-CPBA (1.1 equivalents, approx.[1] 0.54 g based on 77% purity) in 10 mL DCM.[1]

  • Add the m-CPBA solution dropwise to the Clomipramine solution over 10 minutes.[1]

  • Allow the mixture to warm to Room Temperature (25°C) and stir for 2–3 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The N-oxide will appear significantly lower (more polar) than the starting material.

Phase 3: Workup and Purification[1][6]
  • Quench: Add 10 mL of 10%

    
     solution to destroy excess peroxide. Stir for 10 minutes.
    
  • Acid Removal: Wash the organic layer with Saturated

    
     (3 x 20 mL). Rationale: This removes the m-chlorobenzoic acid byproduct as a water-soluble salt.
    
  • Drying: Dry the organic phase over

    
     and concentrate under reduced pressure. Do not exceed 40°C  to avoid thermal degradation.
    
  • Chromatography: Purify the crude residue using Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Eluent: Gradient of DCM to 10% MeOH/DCM.[1]

    • Note: Add 1% Triethylamine (TEA) to the eluent if the N-oxide streaks on the column.

SynthesisWorkflow start Start: Clomipramine HCl freebase Free Base Generation (NaOH / DCM Extraction) start->freebase oxidation Oxidation Reaction (m-CPBA, DCM, 0°C) freebase->oxidation quench Quench & Wash (Na2SO3 then NaHCO3) oxidation->quench  2-3 Hours purify Flash Chromatography (Silica, DCM:MeOH) quench->purify final Final Product: This compound purify->final

Figure 2: Operational workflow for the conversion of Clomipramine HCl to this compound.

Characterization & Data Analysis

Successful synthesis is validated by the distinct shift in polarity and spectral properties arising from the


 bond.
Physicochemical Properties[1][10]
PropertyValue / Description
Chemical Name This compound
CAS Number 14171-67-6
Molecular Formula

Molecular Weight 330.85 g/mol
Appearance Hygroscopic off-white solid or viscous oil
Solubility Soluble in MeOH, DCM, DMSO; poorly soluble in Hexanes
Stability Thermally labile; store at -20°C
Spectral Validation (Expected Data)
  • Mass Spectrometry (ESI+):

    • Parent ion

      
       observed at m/z 331.15 .
      
    • Distinctive isotope pattern due to Chlorine (3:1 ratio at M and M+2).[1]

  • 1H-NMR (CDCl3, 400 MHz):

    • The most diagnostic feature is the shift of the protons adjacent to the nitrogen.

    • N-Methyl groups: Shift downfield from

      
       ~2.2 ppm (amine) to 
      
      
      
      ~3.1–3.3 ppm
      (N-oxide).[1]
    • Methylene (-CH2-N): Shift downfield from

      
       ~2.4 ppm to 
      
      
      
      ~3.4 ppm
      .
  • IR Spectroscopy:

    • Appearance of a strong band at 950–970 cm⁻¹ or 1200-1300 cm⁻¹ characteristic of the N-O stretch.

Storage and Stability Guidelines

N-oxides are susceptible to Cope Elimination , a thermal decomposition pathway where the N-oxide acts as an internal base, abstracting a beta-proton to form a hydroxylamine and an alkene.

  • Temperature: Store neat material at -20°C .

  • Solution State: Avoid prolonged storage in acidic solvents (like unbuffered

    
    ), which can promote reduction or degradation.[1]
    
  • Handling: The compound is hygroscopic.[1][7] Equilibrate to room temperature in a desiccator before weighing.

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 2801, Clomipramine. Retrieved October 26, 2023, from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] meta-Chloroperbenzoic acid (mCPBA).[1][8] Retrieved October 26, 2023, from [Link][1]

  • Nagaraja, P., et al. (2017).[1] Oxidation of tricyclic antidepressant drugs with chloramine-T. Journal of Saudi Chemical Society.[1] Retrieved from [Link]

Sources

Pharmacological & Bioanalytical Profile: Clomipramine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for research and development professionals. It prioritizes the specific bioanalytical and pharmacological nuances of Clomipramine N-Oxide (CNO), moving beyond general textbook definitions to address critical experimental challenges such as in-source fragmentation and the metabolic "redox loop."[1]

Technical Monograph | Version 1.0 [1]

Executive Summary

This compound (CNO) [CAS: 14171-67-6] represents a dual-interest entity in pharmaceutical development: it is both a bioreductive metabolite of the tricyclic antidepressant (TCA) clomipramine and a critical process impurity in drug substance synthesis.[1]

Unlike its parent compound, CNO possesses a distinct polarity and ionization profile that significantly alters its pharmacodynamics.[1][2] While often categorized as a metabolite, its primary pharmacological relevance lies in its role as a metabolic reservoir —it is enzymatically reduced in vivo back to the active parent drug.[1][2] For researchers, the primary challenge is not its direct receptor binding, but its bioanalytical instability ; CNO is prone to thermal deoxygenation during mass spectrometry, leading to potential overestimation of clomipramine levels if not chromatographically resolved.[1][2]

Chemical & Physical Characterization

CNO differs from Clomipramine (CMI) by the coordinate covalent bond between the tertiary amine nitrogen and oxygen.[1][2] This modification neutralizes the basicity of the amine, drastically altering solubility and membrane permeability.[1][2]

PropertyClomipramine (Parent)This compound (Metabolite)Impact
Molecular Weight 314.9 g/mol 330.9 g/mol +16 Da mass shift (diagnostic)
Polarity (LogP) ~5.2 (Highly Lipophilic)~2.0 - 2.5 (Estimated)Reduced BBB penetration; higher water solubility.[1][2]
pKa (Amine) 9.5 (Strong Base)~4.5 - 5.0 (Weak Base)Protonation suppressed at physiological pH.[1][2]
Thermal Stability StableUnstable Deoxygenates at high temp (e.g., GC or ESI source).[1][2]

Pharmacokinetics: The Redox Loop

The pharmacological profile of CNO is defined by a reversible metabolic pathway known as the "N-Oxide Loop."[1][2] Unlike oxidative dealkylation (which forms the active metabolite desmethylclomipramine), N-oxidation is reversible.[1][2]

Metabolic Pathway[1][2][3]
  • Forward Reaction (Oxidation): Catalyzed primarily by Flavin-containing Monooxygenases (FMOs) , specifically FMO3 in the liver.[1][2][3] This pathway is distinct from CYP450 oxidations and is less susceptible to induction/inhibition by other drugs.[1][2]

  • Reverse Reaction (Bioreduction): CNO is reduced back to Clomipramine by the Mitochondrial Amidoxime Reducing Component (mARC) system and cytochrome b5 reductase.[1][2] This occurs under specific physiological conditions, effectively making CNO a "prodrug" that extends the half-life of the parent compound.[1][2]

Metabolic_Redox_Loop CMI Clomipramine (Active Drug) CNO This compound (Metabolite/Reservoir) CMI->CNO Oxidation (FMO3) DCMI Desmethylclomipramine (Active Metabolite) CMI->DCMI N-Demethylation (CYP1A2/2C19) CNO->CMI Bioreduction (mARC/NADH)

Figure 1: The Clomipramine Redox Loop. Note the reversible nature of the N-oxide formation, acting as a drug reservoir.[1][4]

Pharmacodynamics: Receptor Binding Profile

Direct binding data for CNO is sparse compared to the parent.[1][2] However, based on the Structure-Activity Relationship (SAR) of the TCA class (e.g., Amitriptylinoxide, Imipraminoxide), the following profile is established:

  • SERT/NET Affinity: CNO exhibits significantly reduced affinity (10-100x lower) for the Serotonin (SERT) and Norepinephrine (NET) transporters compared to Clomipramine.[1][2] The polar N-oxide group disrupts the hydrophobic interaction required for high-affinity binding at the transporter site.[1]

  • Off-Target Effects: The N-oxide modification typically reduces affinity for muscarinic (M1) and histaminergic (H1) receptors.[1][2] Consequently, CNO is less likely to cause acute anticholinergic side effects (dry mouth, urinary retention) directly, though these effects re-emerge upon bioreduction to the parent.[1][2]

  • Therapeutic Role: CNO acts primarily as a bioreductive prodrug .[1][2] Its "antidepressant" activity in behavioral models is largely attributed to its conversion to Clomipramine in vivo.[1][2]

Bioanalytical Protocol (Application Scientist Focus)

Critical Warning: The analysis of CNO by LC-MS/MS is prone to a specific artifact: In-Source Fragmentation .[1]

In the electrospray ionization (ESI) source, high temperatures can cause the N-oxide to lose oxygen (


), mimicking the parent drug.[1][2] If CNO and Clomipramine co-elute, the CNO signal may appear in the Clomipramine channel, leading to false quantification.[1][2]
Protocol: Differentiating N-Oxides from Hydroxy-Metabolites

Both N-oxides and Hydroxylated metabolites (e.g., 8-hydroxyclomipramine) have a mass shift of +16 Da (


 331).[1] They must be distinguished chromatographically and mass-spectrometrically.[1]

Step-by-Step Validation Workflow:

  • Chromatographic Separation (Critical):

    • Column: C18 or Phenyl-Hexyl (3-5 µm).[1][2]

    • Mobile Phase: Use an acidic mobile phase (0.1% Formic Acid).[1][2]

    • Rationale: At acidic pH, the N-oxide (pKa ~4.[1][2]5) is neutral/weakly ionized, while the parent/hydroxy metabolites (pKa ~9.[1][2]5) are fully protonated.[1][2] This creates a significant retention time shift.[1][2]

  • Mass Spectrometry Transitions (MRM):

    • Clomipramine:

      
       (Imipramine-like side chain fragment).[1][2]
      
    • This compound:

      
       (Loss of oxygen - Characteristic).[1][2]
      
    • Hydroxy-Clomipramine:

      
       (Does not show predominant 315 loss; usually retains OH on the ring).[1][2]
      
  • Source Temperature Optimization:

    • Perform a temperature ramp (e.g.,

      
       to 
      
      
      
      ).
    • Monitor the

      
       signal while injecting pure CNO standard.
      
    • Pass Criteria: Minimal formation of

      
       ion from CNO injection at operating temperature.
      

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Extract Extraction (SPE/LLE) Avoid alkaline pH > 10 (N-oxide stability) Sample->Extract LC LC Separation Acidic Mobile Phase Extract->LC Coelution Do peaks overlap? LC->Coelution MS_Source MS Source (ESI) Check Thermal Deoxygenation Coelution->MS_Source Yes (Risk) Result_Pass Accurate Quantitation Distinct MRM & RT Coelution->Result_Pass No (Resolved) Result_Fail FALSE POSITIVE CNO detected as Parent MS_Source->Result_Fail High Temp

Figure 2: Analytical Decision Tree for preventing N-oxide interference.

Toxicological Considerations

  • Acute Toxicity: CNO is generally considered less toxic than Clomipramine in acute overdose scenarios due to reduced binding to cardiac sodium channels and muscarinic receptors.[1][2]

  • Impurity Limits: As a synthetic impurity, CNO is controlled under ICH Q3B guidelines.[1][2] Its presence in the drug product indicates oxidative degradation (exposure to air/peroxides).[1][2]

  • Metabolic Toxicity: While the N-oxide itself is benign, rapid bioreduction in hypoxic tissues could theoretically create localized high concentrations of the active parent drug, relevant in overdose modeling.[1][2]

References

  • Nielsen, K. K., et al. (1996).[1][2] "The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways." Journal of Pharmacology and Experimental Therapeutics. Link

  • Krueger, S. K., & Williams, D. E. (2005).[1][2] "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." Pharmacology & Therapeutics.[1][2][5] Link

  • Ramanathan, R., et al. (2000).[1][2] "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry. Link

  • Bickel, M. H. (1969).[1][2] "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews. Link

  • Clement, B., et al. (2005).[1][2] "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[1][2] Drug Metabolism Reviews. Link

Sources

Metabolite Characterization Series: In Vitro Assessment of Clomipramine N-Oxide as a SERT Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3]

Clomipramine (CMI) remains the gold standard among tricyclic antidepressants (TCAs) for serotonin reuptake inhibition (SRI), exhibiting sub-nanomolar affinity for the serotonin transporter (SERT). However, its metabolic profile is complex. While the primary metabolite, N-desmethylclomipramine, is well-characterized as a potent norepinephrine reuptake inhibitor (NRI), the N-oxide metabolite (Clomipramine N-oxide, CMI-NO) represents a distinct pharmacological entity.[1]

Historically, TCA N-oxides (e.g., Amitriptylinoxide) have been investigated as "prodrugs"—compounds with lower intrinsic toxicity and anticholinergic side effects that are bioreduced in vivo to the active parent drug.[2][3] This guide details the in vitro methodology required to isolate and quantify the intrinsic SERT inhibitory potential of CMI-NO, independent of its metabolic reversion.

Key Scientific Objective: To determine if CMI-NO retains direct SERT-blocking activity or functions purely as a metabolic reservoir, using a human SERT (hSERT) transfected HEK293 cell model.

Molecular Mechanism & Structural Basis

The pharmacological distinction between Clomipramine and its N-oxide lies in the modification of the terminal amine.

  • Clomipramine (Parent): Features a tertiary amine which is protonated at physiological pH. This cationic center is critical for ionic bonding with the aspartate residue (Asp98) in the S1 binding pocket of SERT.

  • This compound: The nitrogen atom is oxidized, forming a coordinate covalent bond with oxygen. This alters the basicity (pKa) and introduces steric bulk. While the N-oxide moiety is polar, it lacks the specific charge distribution of the protonated amine, typically resulting in reduced affinity for the transporter in vitro.

Visualization: Metabolic & Pharmacological Pathway

The following diagram illustrates the metabolic interconversion and the distinct binding potential of the species.

CMI_Metabolism_Mechanism CMI Clomipramine (Tertiary Amine) CMINO This compound (Polar Metabolite) CMI->CMINO FMO / CYP450 (Oxidation) DCMI Desmethylclomipramine (Secondary Amine) CMI->DCMI CYP1A2/2C19 (Demethylation) SERT SERT Blockade (High Affinity) CMI->SERT Ki ~0.14 nM CMINO->CMI Reductases (In Vivo Bioreduction) SERT_Weak SERT Blockade (Low/Moderate Affinity) CMINO->SERT_Weak Steric Hindrance Reduced Basicity NET NET Blockade (High Affinity) DCMI->NET Ki ~0.3 nM

Figure 1: Metabolic fate and pharmacological divergence of Clomipramine. Note the reversible nature of the N-oxide (bioreduction) and the shift in transporter selectivity for the desmethyl metabolite.

Experimental Design Strategy

To accurately assess CMI-NO, we must avoid systems with high intrinsic reductase activity (like whole liver homogenates) which could convert CMI-NO back to CMI during the assay, yielding false-positive potency data.

Model Selection
  • Recommended System: HEK293-hSERT . Human Embryonic Kidney cells stably transfected with human SERT cDNA.

  • Rationale: HEK293 cells have low endogenous monoamine uptake and negligible metabolic activity compared to synaptosomes, ensuring that the inhibition observed is due to the N-oxide itself, not a reduced metabolite.

Control Compounds
CompoundRoleTarget Ki (nM)
Clomipramine HCl Positive Control (Parent)0.14 – 0.30
Fluoxetine Reference SSRI10 – 25
Paroxetine Non-Specific Binding (NSB) Definer< 1.0
DMSO Vehicle ControlN/A (0% Effect)

Detailed Protocol: Radioligand Uptake Assay

This protocol measures the inhibition of [


H]-Serotonin uptake into HEK293-hSERT cells.[4][5]
Reagents & Preparation[9][10]
  • Uptake Buffer (KRH): Krebs-Ringer-HEPES (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). Supplement with 0.1% Ascorbic Acid and 100 µM Pargyline (MAO inhibitor) immediately before use.

  • Radioligand: [

    
    H]-5-HT (Specific Activity > 20 Ci/mmol). Final concentration: 20 nM.[5]
    
  • Test Compound: this compound (dissolved in 100% DMSO, serial dilutions in KRH). Final DMSO concentration must be < 0.1%.

Step-by-Step Workflow

Assay_Protocol Step1 Cell Plating Poly-D-Lysine coated 96-well plates Density: 5x10^4 cells/well Incubate 24h Step2 Wash & Pre-Incubation Remove media, wash with KRH Add 25µL Test Compound (CMI-NO) Incubate 10 min @ 37°C Step1->Step2 Step3 Uptake Initiation Add 25µL [3H]-5-HT Final Vol: 250µL Incubate 6-10 min @ 37°C Step2->Step3 Step4 Termination Rapid vacuum filtration (GF/B filters) Wash 3x with Ice-Cold Buffer Step3->Step4 Step5 Quantification Liquid Scintillation Counting (LSC) Calculate CPM Step4->Step5

Figure 2: High-throughput radioligand uptake workflow. Critical step: Rapid filtration to prevent efflux of radioligand.

Critical Technical Notes
  • Linearity Check: Ensure the 6-10 minute incubation time is within the linear phase of uptake for your specific cell line clone.

  • NSB Definition: Define non-specific binding using 10 µM Paroxetine.

  • Temperature: Perform uptake at 37°C. Perform washing at 4°C to instantly arrest transporter conformational changes.

Data Analysis & Interpretation

Calculation of Specific Uptake


IC50 Determination

Fit the data to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) using the equation:



  • X: Log concentration of CMI-NO.

  • Y: % Specific Uptake relative to vehicle control.

Ki Calculation (Cheng-Prusoff)

To compare affinities across different labs, convert IC50 to Ki:



  • [S]: Concentration of [

    
    H]-5-HT (20 nM).
    
  • Km: Michaelis-Menten constant of 5-HT for hSERT (typically ~400-600 nM in HEK293).

Expected Results Profile

Based on structural analogs (e.g., Amitriptylinoxide) and TCA pharmacology:

ParameterClomipramine (Parent)This compound (Expected)Interpretation
IC50 (hSERT) ~0.2 - 0.5 nM> 50 - 100 nM N-oxide shows significantly reduced affinity due to loss of cationic charge.
Hill Slope ~1.0~1.0 Competitive inhibition at the orthosteric site.
In Vivo Implication Direct ActionProdrug / Reservoir Low in vitro potency suggests efficacy relies on bioreduction to parent.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.

  • Barker, E. L., & Blakely, R. D. (1995). Norepinephrine and serotonin transporters: molecular targets of antidepressant drugs. Psychopharmacology: The Fourth Generation of Progress.

  • Nagy, A., & Hansen, T. (1992). The metabolism of clomipramine: specific activity of the metabolites. Psychopharmacology, 106, S37-S40.

  • Kouretas, D., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

  • Apparsundaram, S., et al. (2008). Molecular Regulation of Serotonin Transporter Function. Handbook of Experimental Pharmacology.

Sources

Clomipramine N-Oxide vs. Desmethylclomipramine: Pharmacological Activity & Metabolic Interplay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pharmacological Divergence: The clinical efficacy of Clomipramine (CMI) relies on a delicate metabolic balance between two distinct pathways.[1] Desmethylclomipramine (DCMI) is the obligate active metabolite responsible for the drug's potent noradrenergic effects, effectively converting a serotonin-selective parent drug into a dual-action SNRI. In contrast, Clomipramine N-oxide (CMI-NO) represents a metabolic "shunt"—a polar, generally pharmacologically inert species that serves as a reversible reservoir.[1]

While DCMI drives the therapeutic "engine" for noradrenergic reuptake inhibition (NET), CMI-NO acts as a metabolic buffer.[1] Under hypoxic conditions or specific enzymatic activity (e.g., gut microbiota), CMI-NO can undergo bioreduction back to the parent clomipramine, effectively extending the drug's systemic residence time.[1]

Pharmacodynamic Profile: The Activity Gap

The core distinction lies in receptor affinity. Clomipramine itself is a potent Serotonin Reuptake Inhibitor (SRI).[1] Its demethylation to DCMI shifts this selectivity dramatically toward the Norepinephrine Transporter (NET).[1]

Comparative Receptor Affinity & Occupancy[1][2]
CompoundPrimary TargetAffinity (Ki / Occupancy)Pharmacological Role
Clomipramine (CMI) SERT (High)Ki ≈ 0.14 nM (Human SERT)~1.42 ng/mL plasma for 80% occupancyPotent Serotonergic drive; anti-obsessional effects.[1]
Desmethylclomipramine (DCMI) NET (High)Ki ≈ 0.11 mg/kg (in vivo, primate)~4.4 ng/mL plasma for 50% occupancyPotent Noradrenergic drive; antidepressant "energy".[1]
This compound (CMI-NO) None (Direct)Negligible / Low AffinityMetabolic Reservoir. Bioreduced to CMI; limited direct CNS activity due to polarity.[1]

Critical Insight: The therapeutic "SNRI" effect of Clomipramine is not intrinsic to the parent molecule alone but is a composite effect of the CMI + DCMI ratio. CMI-NO does not contribute directly to this reuptake inhibition but modulates the availability of the parent CMI.

Metabolic Pathways & Biotransformation[1][3][4][5]

The formation of these metabolites is governed by distinct enzymatic systems. DCMI is formed via N-demethylation (CYP450s), while CMI-NO is formed via N-oxidation (FMOs/CYPs).[1]

Pathway Visualization

The following diagram illustrates the divergent fates of Clomipramine: the activation pathway to DCMI and the reversible shunt to CMI-NO.

Clomipramine_Metabolism CMI Clomipramine (Parent) DCMI Desmethylclomipramine (Active Metabolite) CMI->DCMI N-Demethylation (CYP1A2, CYP2C19, CYP3A4) CMINO This compound (Metabolic Reservoir) CMI->CMINO N-Oxidation (FMO3, CYP) DDCMI Didesmethylclomipramine (Minor) DCMI->DDCMI N-Demethylation (CYP2D6) CMINO->CMI Bioreduction (Reductases/Gut Flora)

Figure 1: Metabolic divergence of Clomipramine.[1] Note the reversible "Bioreduction" loop from CMI-NO back to CMI, contrasting with the irreversible activation to DCMI.

The DCMI Pathway (Activation)[1]
  • Enzymes: CYP1A2, CYP2C19, CYP3A4.[1][2]

  • Mechanism: Oxidative removal of the N-methyl group.

  • Clinical Relevance: Genetic polymorphisms in CYP2C19 can drastically alter the CMI:DCMI ratio. "Poor Metabolizers" may have high CMI (serotonergic toxicity risk) and low DCMI (reduced antidepressant efficacy).[1]

The CMI-NO Pathway (The Reservoir)
  • Enzymes: Flavin-containing Monooxygenases (FMOs) and select CYPs.[1][3]

  • Mechanism: Direct oxidation of the tertiary amine nitrogen.

  • Bioreduction: Unlike DCMI, CMI-NO is chemically unstable in reducing environments.[1] In the anaerobic environment of the gut or in the presence of hepatic aldehyde oxidase/reductases, the oxygen is stripped, regenerating the parent Clomipramine. This creates a "recycling" effect, potentially maintaining plasma levels of the parent drug longer than predicted by clearance models alone.[1]

Experimental Protocols: Investigating the Metabolites

To rigorously study these compounds, researchers must employ self-validating protocols that account for the instability of N-oxides.

Protocol A: Differential Microsomal Stability Assay

Objective: To distinguish between CYP-mediated demethylation and FMO-mediated N-oxidation.

  • Preparation:

    • Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).[1]

    • Control Arm: Standard incubation.

    • Heat-Inactivation Arm (FMO Validation): Pre-incubate microsomes at 50°C for 5 minutes (selectively inactivates FMOs while preserving most CYPs).

  • Incubation:

    • Add Clomipramine (1 µM) and initiate with NADPH-regenerating system.[1]

    • Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Quenching & Analysis:

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.[4]

  • Validation Logic:

    • If CMI-NO formation is abolished in the Heat-Inactivation Arm but DCMI formation remains, the N-oxidation is FMO-driven.

    • If both are stable, the pathway is CYP-driven.[1]

Protocol B: Bioreduction Assay (The "Reservoir" Test)

Objective: To quantify the conversion of CMI-NO back to CMI.

  • System: Anaerobic chamber or sealed vials with nitrogen purge.[1]

  • Matrix: Rat liver cytosol or fecal homogenate (simulating gut microbiota).[1]

  • Reactants:

    • Substrate: Synthesized this compound (10 µM).

    • Cofactors: NADH and Xanthine (electron donors).[1]

  • Procedure:

    • Incubate under anaerobic conditions at 37°C.

    • Sample at T=0, 2, 4, and 8 hours.[1]

  • Readout:

    • Monitor the appearance of Clomipramine (Parent).

    • Success Criteria: A time-dependent increase in CMI concentration confirms the reductive pathway, validating the "prodrug/reservoir" hypothesis.

Clinical & Toxicological Implications

  • Therapeutic Drug Monitoring (TDM): Clinical assays typically measure CMI + DCMI .[1] CMI-NO is rarely measured. However, in patients with renal failure or altered gut flora, the accumulation or lack of reduction of CMI-NO could theoretically alter the apparent half-life of the parent drug.

  • Toxicity: DCMI accumulation is associated with anticholinergic and cardiotoxic effects (due to NET/muscarinic overlap).[1] CMI-NO is generally less toxic but, if reduced unexpectedly, can lead to "rebound" serotonergic effects.[1]

References

  • Takano, A., et al. (2011).[1] "NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo."[1][5][6] Psychopharmacology. Link

  • Nielsen, K. K., et al. (1996).[1] "Steady-state plasma levels of clomipramine and its metabolites: impact of CYP2D6 and CYP2C19 polymorphisms." British Journal of Clinical Pharmacology. Link

  • Bickel, M. H., et al. (1968).[1][7] "Metabolic interconversions between imipramine, its N-oxide, and its desmethyl derivative in rat tissues in vitro." Biochemical and Biophysical Research Communications. Link

  • Ueda, Y., et al. (2014).[1][3] "N-demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells." In Vitro Cellular & Developmental Biology - Animal. Link

  • Gillman, P. K. (2025).[1] "Clomipramine: Potent SNRI Anti-Depressant."[1] PsychoTropical Research. Link

Sources

Physicochemical Properties & Characterization of Clomipramine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development & Analytical Sciences

Executive Summary

Clomipramine N-Oxide (CNO) is a pharmacologically significant metabolite and process impurity of the tricyclic antidepressant Clomipramine.[1] Unlike its parent compound, which is primarily metabolized via N-demethylation to N-desmethylclomipramine, CNO represents a direct oxidation product of the tertiary amine side chain.

For researchers and drug development professionals, CNO presents unique challenges: it possesses distinct polarity (lower LogP), altered basicity (lower pKa), and specific stability concerns (thermal reversion).[1] This guide provides a definitive technical reference for the physicochemical profiling, synthesis, and analytical detection of this compound, grounded in empirical data and rigorous experimental protocols.

Molecular Identity & Structural Characteristics

This compound retains the tricyclic dibenzazepine core but features a coordinate covalent bond between the side-chain nitrogen and oxygen. This modification significantly alters the electronic distribution, reducing the basicity of the nitrogen center and increasing water solubility relative to the parent hydrochloride salt.[1]

Table 1: Chemical Identity Registry
Parameter Technical Specification
IUPAC Name 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine oxide
CAS Registry Number 14171-67-6
Molecular Formula C₁₉H₂₃ClN₂O
Molecular Weight 330.85 g/mol
Monoisotopic Mass 330.1499 Da
SMILES C([O-])CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Appearance Off-white to pale beige crystalline solid
Melting Point 86–89 °C (Decomposition often observed)

Physicochemical Profiling

Understanding the physicochemical behavior of CNO is critical for distinguishing it from the parent drug during formulation stability testing and biological assay development.[1]

Solubility & Lipophilicity[1]
  • Polarity Shift: The N-oxide moiety introduces a dipole, making CNO significantly more polar than Clomipramine.

  • Solubility Profile:

    • High: Methanol, Acetonitrile, DMSO (Standard stock solvents).[1]

    • Moderate: Ethanol, Dichloromethane.[1]

    • Low: Hexane, Heptane (Non-polar hydrocarbons).[1]

  • LogP (Partition Coefficient): While Clomipramine is highly lipophilic (LogP ~5.2), CNO exhibits a reduced LogP (estimated ~2.5–3.5), facilitating faster elution in Reversed-Phase HPLC compared to the parent.[1]

Acid-Base Chemistry (pKa)
  • Basicity: Tertiary amine N-oxides are weak bases.[1] Unlike Clomipramine (pKa ~9.5), the conjugate acid of CNO has a pKa typically in the range of 4.5–5.0 .[1]

  • Implication: At physiological pH (7.4), CNO exists primarily in its neutral form, whereas Clomipramine is predominantly protonated.[1] This difference allows for selective liquid-liquid extraction (LLE) strategies.[1]

Stability Profile
  • Thermal Instability: N-oxides are thermally labile.[1] Heating CNO above 100°C (e.g., in a GC injector port) can cause Cope elimination or deoxygenation, reverting it to Clomipramine or forming an alkene.[1]

    • Protocol Note: Avoid Gas Chromatography (GC) for quantification.[1] Use LC-MS or HPLC-UV.

  • Reductive Instability: Susceptible to reduction back to Clomipramine in the presence of strong reducing agents (e.g., metabisulfites in formulation).[1]

Experimental Protocol: Chemical Synthesis

For analytical standard preparation, CNO is synthesized via the N-oxidation of Clomipramine base. The following protocol ensures high yield and minimal side-product formation.

Reagents
  • Substrate: Clomipramine Hydrochloride (converted to free base).

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max.

  • Solvent: Dichloromethane (DCM), Anhydrous.[1][2]

  • Quench: 10% Sodium Sulfite (

    
    ).
    
Step-by-Step Methodology
  • Free Base Preparation: Dissolve Clomipramine HCl in water; adjust pH to >11 with NaOH. Extract with DCM and dry over

    
    .[1]
    
  • Oxidation: Dissolve Clomipramine free base (1.0 eq) in anhydrous DCM at 0°C.

  • Addition: Add m-CPBA (1.1 eq) dropwise over 20 minutes. Maintain temperature <5°C to prevent over-oxidation.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).

  • Work-up: Wash reaction mixture with 10%

    
     (removes excess peroxide) followed by saturated 
    
    
    
    (removes m-chlorobenzoic acid byproduct).
  • Purification: Concentrate organic layer. Recrystallize from Acetone/Ether or purify via flash chromatography (Silica gel).[1]

SynthesisWorkflow Start Clomipramine HCl BasePrep Free Base Conversion (NaOH / DCM Extraction) Start->BasePrep Oxidation N-Oxidation (m-CPBA, DCM, 0°C) BasePrep->Oxidation Anhydrous Conditions Quench Quench & Wash (Na2SO3 / NaHCO3) Oxidation->Quench 1-2 Hours Purify Purification (Recrystallization/Flash Chrom.) Quench->Purify Product This compound (>98% Purity) Purify->Product

Figure 1: Controlled synthesis workflow for this compound using m-CPBA oxidation.

Analytical Characterization (LC-MS/MS)

Due to the thermal instability of N-oxides, LC-MS/MS is the gold standard for detection.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion:

    
     m/z.
    
  • Key Fragmentation Pattern:

    • Loss of Oxygen: A characteristic transition for N-oxides is the loss of 16 Da (

      
      ).[1]
      
    • Side Chain Cleavage: Loss of the dimethylamine-N-oxide group.

Recommended MRM Transitions
Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Note
This compound 331.2 315.2 20Loss of Oxygen (Specific)
This compound331.286.135Side chain fragment
Clomipramine (Parent)315.286.125Quantifier
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Order: CNO elutes earlier (lower retention time) than Clomipramine due to increased polarity.[1]

AnalyticalLogic Sample Biological/Formulation Sample Sep LC Separation (C18, Acidic pH) Sample->Sep Detect MS/MS Detection (ESI+) Sep->Detect Decision m/z 331? Detect->Decision Confirm1 Transition 331->315 (Loss of Oxygen) Decision->Confirm1 Primary Confirm2 Transition 331->86 (Side Chain) Decision->Confirm2 Secondary Result Confirmed CNO Confirm1->Result Confirm2->Result

Figure 2: Analytical decision tree for confirming this compound identity via LC-MS/MS.

Metabolic Context & Pharmacokinetics

CNO is a minor but active metabolite.[1] Its formation is mediated by oxidative enzymes, distinct from the demethylation pathway.[1]

  • Primary Pathway: CYP450 2C19/3A4/1A2 mediate N-demethylation to N-desmethylclomipramine.

  • Secondary Pathway: Flavin-containing Monooxygenases (FMOs) and specific CYP isoforms mediate direct N-oxidation to CNO.

  • Clinical Relevance: CNO retains some pharmacological activity (serotonin reuptake inhibition) but is generally considered less potent than the parent or desmethyl metabolite.[1] It serves as a marker for oxidative metabolic capacity.[1]

Metabolism Parent Clomipramine (Tertiary Amine) Desmethyl N-Desmethylclomipramine (Major Metabolite) Parent->Desmethyl CYP1A2, CYP2C19 (Demethylation) NOxide This compound (Minor Metabolite) Parent->NOxide FMO / CYP (N-Oxidation)

Figure 3: Metabolic divergence of Clomipramine showing N-oxidation vs. Demethylation.

References

  • Biosynth. (n.d.).[1] this compound - Product Data Sheet. Retrieved from [1]

  • VulcanChem. (n.d.).[1] this compound Physicochemical Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 29976360, this compound. Retrieved from

  • Nielsen, K. K., et al. (2020).[1] LC-MS-MS Method for the Determination of Antidepressants. Journal of Analytical Toxicology. Retrieved from

  • Puttaswamy, & Shubha, J. P. (2010).[1] Oxidation of tricyclic antidepressant drugs with chloramine-T in acidic solutions: kinetic, mechanistic and thermodynamic studies. Industrial & Engineering Chemistry Research. Retrieved from

Sources

Technical Deep Dive: Clomipramine N-Oxide as an Active Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and monitoring of tricyclic antidepressants (TCAs), Clomipramine N-oxide (CMI-NO) represents a critical, often overlooked pharmacological entity. While N-desmethylclomipramine (DCMI) is widely recognized as the primary active metabolite driving noradrenergic blockade, CMI-NO functions as a metabolic reservoir and a pharmacologically distinct agent.

This guide challenges the traditional view of N-oxides as purely inactive waste products. It elucidates the retro-reduction pathways that recycle CMI-NO back into the parent drug, its intrinsic activity profile, and the rigorous LC-MS/MS protocols required to distinguish it from the parent compound—a challenge where thermal instability renders gas chromatography (GC) obsolete.

Metabolic Architecture & Biochemistry

The FMO vs. CYP Divergence

The metabolism of Clomipramine (CMI) bifurcates into two primary oxidative pathways. The dominance of these pathways dictates the ratio of serotonergic (parent) to noradrenergic (DCMI) activity, with CMI-NO acting as a tertiary regulator.

  • N-Demethylation (Activation): Mediated primarily by CYP1A2, CYP3A4, and CYP2C19 . This converts CMI to DCMI, significantly increasing affinity for the Norepinephrine Transporter (NET).

  • N-Oxidation (Reservoir Formation): Mediated predominantly by Flavin-containing Monooxygenases (FMOs) , specifically FMO1 and FMO3. Unlike CYPs, FMOs do not require CYP450 reductase and are resistant to typical CYP inhibitors like SKF-525A, but are sensitive to thermal inactivation and methimazole.

The Retro-Reduction Phenomenon

CMI-NO is not a terminal metabolite. In vivo, it undergoes bioreduction back to Clomipramine. This occurs via:

  • Hepatic Cytosolic Reductases: Aldehyde oxidase and xanthine oxidase can reduce N-oxides under anaerobic conditions.

  • Microbiome-Mediated Reduction: Enteric bacteria in the lower GI tract possess potent N-oxide reductase activity, effectively recycling biliary-excreted CMI-NO back into systemic circulation as active Clomipramine.

Visualizing the Pathway

The following diagram illustrates the metabolic flux, highlighting the reversible nature of the N-oxide pathway.

Clomipramine_Metabolism CMI Clomipramine (Parent - 5HT > NET) DCMI N-Desmethylclomipramine (Active - NET >> 5HT) CMI->DCMI CYP1A2, CYP3A4 (Demethylation) CMINO This compound (Reservoir / Minor Active) CMI->CMINO FMO1, FMO3 (N-Oxidation) DDCMI Didesmethylclomipramine (Inactive/Clearance) DCMI->DDCMI CYP2D6 (Hydroxylation/Demethylation) CMINO->CMI Retro-Reduction (Gut Microbiota/Reductases)

Figure 1: Metabolic flux of Clomipramine showing the reversible N-oxide loop (Red Dashed Line) which acts as a drug reservoir.

Pharmacological Profile: Active or Prodrug?

Research indicates CMI-NO possesses a dual pharmacological identity:

Intrinsic Activity

While less potent than the parent, CMI-NO retains affinity for monoamine transporters.

  • Reuptake Inhibition: CMI-NO exhibits weak to moderate inhibition of 5-HT and NE reuptake.[1]

  • Off-Target Effects: N-oxides of tricyclics often retain anticholinergic and antihistaminergic properties, contributing to the "depressant" side-effect profile (sedation) distinct from the parent's stimulation.

The Reservoir Effect (In Vivo Activity)

The "activity" of CMI-NO is largely defined by its conversion to CMI.

  • Mechanism: When CMI-NO is administered or formed, a significant fraction is reduced to CMI.

  • Clinical Implication: In poor metabolizers (PM) of CYP2D6, the shunt toward N-oxidation (via FMO) may increase. If these patients have active gut flora, the "cleared" N-oxide can revert to toxic parent levels, complicating Therapeutic Drug Monitoring (TDM).

Analytical Challenges & Methodologies

Critical Warning: Gas Chromatography (GC) is unsuitable for this compound quantification.

  • Thermal Instability: Inside a hot GC injector (>200°C), the weak N–O bond undergoes thermal deoxygenation.

  • False Positives: This reaction converts CMI-NO back into Clomipramine during analysis, artificially inflating the measured parent drug concentration and masking the presence of the metabolite.

Validated LC-MS/MS Protocol

To accurately quantify CMI-NO, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the mandatory standard.

Protocol: Plasma Extraction & Analysis

Step 1: Sample Preparation (Solid Phase Extraction)

  • Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge to retain basic amines.

  • Loading: Load 200 µL plasma (alkalinized with 2% NH4OH).

  • Wash: Wash with 5% Methanol (removes neutrals/acids).

  • Elution: Elute with 5% NH4OH in Methanol. Note: High pH ensures elution of the basic tertiary amine and the polar N-oxide.

Step 2: LC Parameters

  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Separation: CMI-NO is more polar and will elute earlier than Clomipramine. Baseline separation is critical to prevent in-source fragmentation of the N-oxide from interfering with the parent signal.

Step 3: MS/MS Transitions (ESI Positive)

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Clomipramine 315.286.258.125
This compound 331.286.2314.2 (Loss of O)20
DCMI 301.172.144.128
Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Plasma/Microsomes) Extraction SPE Extraction (Mixed Mode Cation Exchange) Sample->Extraction Decision Chromatography Choice Extraction->Decision GC Gas Chromatography (High Temp) Decision->GC Avoid LC LC-MS/MS (ESI+) (Ambient/Low Temp) Decision->LC Recommended Result_Fail FAILURE Thermal Deoxygenation: N-Oxide converts to Parent GC->Result_Fail Result_Pass SUCCESS Distinct Quantification: m/z 331 (NO) vs 315 (Parent) LC->Result_Pass

Figure 2: Analytical decision tree demonstrating the necessity of LC-MS/MS to avoid thermal degradation artifacts.

Experimental Protocol: Differentiating FMO vs. CYP Activity

To confirm the formation of CMI-NO in a research setting, one must differentiate between FMO and CYP activity. This protocol uses selective chemical inhibition and thermal inactivation .

Objective: Determine the enzymatic source of this compound formation in liver microsomes.

  • Control Incubation:

    • Substrate: Clomipramine (10 µM).

    • Enzyme: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

    • Cofactor: NADPH regenerating system.

    • Buffer: Potassium Phosphate (pH 7.4).

    • Result: Baseline formation of DCMI and CMI-NO.

  • Thermal Inactivation (FMO Specificity):

    • Pre-incubate microsomes at 50°C for 90 seconds without NADPH.

    • Mechanism:[2][3] FMOs are thermolabile and lose >90% activity; CYPs remain largely active.

    • Expectation: Drastic reduction in CMI-NO formation; DCMI formation remains stable.

  • Chemical Inhibition (CYP Specificity):

    • Add 1-Aminobenzotriazole (ABT) (1 mM) or SKF-525A .

    • Mechanism:[2][3] Broad-spectrum CYP suicide inhibition.

    • Expectation: DCMI formation halted; CMI-NO formation persists (driven by FMO).

References

  • Biosynth. this compound - Product Description and Pharmacological Activity. Retrieved from Biosynth.com. Link

  • Nielsen, K. K., et al. (1996). The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways.[4][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Takano, A., et al. (2011). NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo.[1][6] Psychopharmacology.[1][2][7][8][9][10] Link

  • Rendić, S., & Guengerich, F. P. (2012). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals. Archives of Toxicology. Link

  • Patel, B., et al. (2013). Clomipramine and N-desmethyl Clomipramine: Selective and Sensitive Quantification in Human Plasma by Liquid Chromatography Tandem Mass Spectroscopy.[11] Journal of Chromatography B. Link

Sources

The Metabolic Reservoir: The Role of Clomipramine N-Oxide in Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the pharmacological role of Clomipramine N-Oxide (CNO) , a specific metabolite of the tricyclic antidepressant Clomipramine.

Executive Summary

In the pharmacodynamics of Clomipramine (CMI), the spotlight typically falls on the parent compound (a potent SERT inhibitor) and its major active metabolite, Desmethylclomipramine (DCMI) (a potent NET inhibitor).[1] However, This compound (CNO) plays a critical, often overlooked role as a metabolic reservoir and safety valve.

Unlike the CYP450-driven demethylation pathway that creates DCMI, CNO is primarily formed via Flavin-containing Monooxygenases (FMOs) . This guide elucidates CNO's function not as a primary receptor ligand, but as a reversible metabolic intermediate that modulates the bioavailability and half-life of the parent drug through in vivo retro-reduction .

The Dual-Pathway Metabolism: CYP vs. FMO

To understand the role of CNO, one must first map the divergence in Clomipramine’s metabolism. The drug undergoes two distinct oxidative modifications in the liver.

The CYP Pathway (Activation)

The primary route involves N-demethylation mediated by CYP1A2, CYP3A4, and CYP2C19 .

  • Product: Desmethylclomipramine (DCMI).

  • Pharmacological Consequence: drastic shift in selectivity. While CMI is SERT-selective, DCMI is a potent Norepinephrine Transporter (NET) inhibitor. The combination of CMI + DCMI creates the "dual-action" SNRI effect.

The FMO Pathway (Buffering)

The secondary route involves N-oxygenation , primarily mediated by FMO enzymes (specifically FMO1 and FMO3) rather than the CYP450 system.

  • Product: this compound (CNO).

  • Pharmacological Consequence: Formation of a polar, water-soluble metabolite with significantly reduced affinity for monoamine transporters compared to the parent.

Visualization: The Metabolic Bifurcation

The following diagram illustrates the critical "Retro-Reduction" loop that defines CNO's role as a reservoir.

ClomipramineMetabolism CMI Clomipramine (Parent Drug) High SERT Affinity DCMI Desmethylclomipramine (Active Metabolite) High NET Affinity CMI->DCMI N-Demethylation (CYP1A2, CYP3A4, CYP2C19) CNO This compound (Metabolic Reservoir) Low Affinity / Polar CMI->CNO N-Oxygenation (FMO1, FMO3) Excretion Renal Excretion (Glucuronides) DCMI->Excretion Hydroxylation & Glucuronidation CNO->CMI Retro-Reduction (Reductases/Gut Bacteria) CNO->Excretion Direct Elimination

Figure 1: The Metabolic Bifurcation of Clomipramine. Note the green dashed line indicating the retro-reduction of CNO back to the parent compound.

Pharmacodynamics: The "Reservoir" Hypothesis

Unlike DCMI, which actively drives the noradrenergic component of therapy, CNO contributes to efficacy through pharmacokinetic buffering .

The Retro-Reduction Mechanism

N-oxides of tricyclic antidepressants are not metabolic dead-ends. In hypoxic conditions or specific tissue environments (including the gut lumen via microflora), CNO can be reduced back to the tertiary amine (Clomipramine).

  • Mechanism: Reductases (aldehyde oxidase or cytochrome b5 reductase) and gut microbiota strip the oxygen from the nitrogen atom.

  • Clinical Impact: This creates a "recycling" effect, extending the apparent half-life of Clomipramine and smoothing out plasma concentration peaks and troughs.

Receptor Affinity Comparison

It is crucial to distinguish the binding profiles. CNO is significantly less potent at the transporter level than its precursors.

CompoundPrimary TargetAffinity (Ki)Functional Role
Clomipramine (CMI) SERT~0.14 nMPrimary Antidepressant / Anti-Obsessional
Desmethylclomipramine (DCMI) NET~0.5 nMNoradrenergic Driver (SNRI effect)
This compound (CNO) Low Affinity>1000 nM*Metabolic Reservoir / Safety Valve

*Note: Exact Ki values vary by assay conditions; N-oxides generally exhibit 10-100x lower affinity than parent tertiary amines.

Clinical & Experimental Implications

Toxicity and Safety Profile

The FMO pathway leading to CNO is often considered a detoxification route.

  • Non-Toxic Nature: Unlike the potentially cardiotoxic effects of high DCMI levels (which can prolong QTc intervals via sodium channel blockade), CNO is more polar and readily excreted if not reduced.

  • FMO Stability: FMO enzymes are less inducible and less inhibitable than CYP enzymes.[2] This means the CNO pathway is less susceptible to drug-drug interactions (DDIs) compared to the DCMI pathway, which is heavily influenced by CYP2D6 inhibitors (e.g., fluoxetine, paroxetine).

Experimental Protocol: Distinguishing CNO in Plasma

For researchers quantifying efficacy, distinguishing CNO from CMI is vital to avoid overestimating active drug levels, especially given the retro-reduction potential during sample processing.

Protocol: HPLC-MS/MS Separation of CMI, DCMI, and CNO
  • Sample Preparation:

    • Collect plasma in EDTA tubes.

    • Critical Step: Keep samples at 4°C and process immediately to prevent ex vivo retro-reduction of N-oxide to parent drug.

    • Protein precipitation using Acetonitrile (ACN) with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (MRM Transitions):

    • Clomipramine: 315.2 → 86.1 (Quantifier)

    • Desmethylclomipramine: 301.2 → 72.1

    • This compound: 331.2 → 315.2 (Loss of oxygen) or 331.2 → 86.1.

    • Note: CNO often fragments back to the parent mass (315.2) in the source.[3] Ensure chromatographic separation is sufficient to distinguish the two.

Conclusion

While This compound (CNO) is not the primary effector of antidepressant activity, its role is integral to the drug's sustained efficacy. By acting as a metabolic reservoir via retro-reduction, it stabilizes plasma levels of the parent compound. Furthermore, the FMO-mediated formation of CNO serves as a parallel clearance pathway that is resistant to the CYP-based drug interactions common in polypharmacy.

Researchers must account for CNO not merely as waste, but as a dynamic component of the Clomipramine pharmacokinetic profile that buffers the therapeutic window.

References

  • Nielsen, K. K., et al. (2025). NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo.[4][5][6] ResearchGate. Link

  • Cashman, J. R. (2005).[2] Some distinctions between flavin-containing and cytochrome P450 monooxygenases. PubMed. Link

  • Mayo Clinic. (2025). Clomipramine (Oral Route) Side Effects & Dosage. Mayo Clinic. Link

  • Gillman, P. K. (2025).[1] Clomipramine: Potent SNRI Anti-Depressant.[6] PsychoTropical Research. Link

  • Nielsen, K. K., et al. (1999). Contribution of flavin-containing monooxygenase and cytochrome P450 to imipramine N-oxidation in rat hepatic microsomes. PubMed. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Clomipramine and Clomipramine N-Oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Clomipramine (CMI) is a tertiary amine tricyclic antidepressant (TCA) widely used for obsessive-compulsive disorder (OCD) and depression.[1] While the monitoring of the parent drug and its major metabolite, N-desmethylclomipramine (DCMI), is standard, the Clomipramine N-Oxide (CMI-NO) metabolite presents a unique analytical challenge often overlooked in routine assays.

Why this protocol matters:

  • Metabolic Significance: N-oxidation is a significant clearance pathway mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s. Variations in N-oxide levels can indicate FMO polymorphisms or drug-drug interactions.

  • The "In-Source" Artifact: N-oxides are thermally labile. During Electrospray Ionization (ESI), CMI-NO can undergo in-source reduction , converting back to the parent CMI. If CMI-NO is not chromatographically separated from CMI, this artifact will cause a false positive elevation of the parent drug concentration and a failure to detect the metabolite.

  • Polarity & Extraction: Unlike the highly lipophilic parent CMI (LogP ~5), the N-oxide is significantly more polar. Traditional Liquid-Liquid Extraction (LLE) using hexane often yields poor recovery for the N-oxide.

This guide details a Mixed-Mode Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS designed specifically to stabilize the N-oxide, ensure its recovery, and chromatographically resolve it from the parent drug to prevent isobaric interference.

Metabolic Pathway & Analytical Strategy

Understanding the structural changes is critical for MS transition selection.

Clomipramine Metabolism CMI Clomipramine (CMI) MW: 314.9 [M+H]+: 315.2 DCMI Desmethylclomipramine (DCMI) MW: 300.8 [M+H]+: 301.1 CMI->DCMI N-Demethylation (CYP1A2, CYP2C19, CYP3A4) CMINO This compound (CMI-NO) MW: 330.9 [M+H]+: 331.2 CMI->CMINO N-Oxidation (FMO, CYP) OH_CMI 8-Hydroxy-Clomipramine MW: 330.9 [M+H]+: 331.2 CMI->OH_CMI Hydroxylation (CYP2D6)

Figure 1: Metabolic pathways of Clomipramine. Note that CMI-NO and Hydroxy-CMI are isobaric (MW 331), requiring chromatographic separation.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
  • Analytes: Clomipramine HCl, N-Desmethylclomipramine HCl, this compound (Custom synthesis or certified standard).

  • Internal Standard (IS): Clomipramine-d3 or Imipramine-d3.[2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C, 30 mg/1 mL). Rationale: Cation exchange retains the basic amines (CMI, DCMI) and the N-oxide (which remains basic/polar) while allowing rigorous organic washing to remove neutral matrix interferences.

Sample Preparation: Mixed-Mode SPE

Do not use Hexane/Isoamyl alcohol LLE for N-oxides; recovery is inconsistent.

StepProcedureScientific Rationale
1. Pre-treatment Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (aq). Vortex.Acidification (pH ~2-3) ensures all analytes are fully protonated ([M+H]+) to bind to the cation exchange mechanism.
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates the sorbent ligands.
3. Loading Load the pre-treated sample at gravity or low vacuum (1-2 mL/min).Slow loading maximizes ion-exchange interactions.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes plasma proteins and salts.
5. Wash 2 1 mL 100% Methanol.Critical Step: Removes neutral lipids and hydrophobic interferences. The basic analytes remain ionically bound to the sorbent.
6. Elution 2 x 500 µL 5% Ammonium Hydroxide in MeOH/ACN (50:50).High pH breaks the ionic bond, releasing the analytes. The organic solvent elutes them.[3]
7. Evaporation Evaporate under Nitrogen at < 35°C .Critical: N-oxides are thermally unstable. Temperatures >40°C can cause degradation (Cope elimination).
8. Reconstitution 100 µL Mobile Phase A/B (80:20).Match the initial gradient conditions to prevent peak broadening.
LC-MS/MS Conditions[5][6][7][8]

Chromatographic Strategy: The N-oxide is more polar than the parent. On a Reverse Phase (C18) column, CMI-NO will elute first , followed by DCMI, then CMI.

  • Column: Phenyl-Hexyl or C18 (e.g., Kinetex Biphenyl or Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7 µm. Note: Phenyl phases often provide better selectivity for polar amine metabolites.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min) Comment
0.0 10 0.4 Initial hold for polar N-oxide retention
0.5 10 0.4 Divert valve to waste (salts)
3.0 90 0.4 Linear ramp to elute CMI (Lipophilic)
4.0 90 0.4 Column wash
4.1 10 0.4 Return to initial

| 6.0 | 10 | 0.4 | Re-equilibration |

Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Keep moderate to prevent N-oxide reduction).

  • Capillary Voltage: 3.0 kV.

AnalytePrecursor (Q1)Product (Q3)CE (eV)TypeNote
CMI-NO 331.2 86.2 30QuantCharacteristic amine fragment
CMI-NO 331.2 315.2 15Qual[M+H - 16]+ (Loss of Oxygen). Specific to N-oxides.[4][5][6][7][8]
CMI 315.286.225QuantParent Drug
DCMI 301.172.128QuantMajor Metabolite

Expert Insight - The "Crosstalk" Check: You must monitor the CMI transition (315 -> 86) at the retention time of CMI-NO. If you see a peak in the CMI channel at the CMI-NO retention time, your source temperature is too high, causing the N-oxide to reduce to CMI inside the source.

Method Validation & Performance

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.

  • Weighting: 1/x².

  • LLOQ: 0.5 ng/mL is achievable for CMI-NO using this SPE method.[9][10]

Stability (The Critical Parameter)

N-oxides are notoriously unstable.[5] You must validate:

  • Freeze/Thaw: Limit to 3 cycles.

  • Autosampler Stability: Keep autosampler at 4°C. CMI-NO may degrade to CMI if left at room temperature in the reconstituted solvent for >24 hours.

  • Stock Solution: Store CMI-NO stocks in acetonitrile at -80°C. Avoid Methanol for long-term storage of N-oxides as it can promote solvolysis over months.

Troubleshooting Guide

IssueProbable CauseCorrective Action
CMI-NO peak area is low / CMI area is high In-Source Reduction.Lower the Desolvation Line (DL) temperature and Heat Block temperature. Reduce Cone Voltage.
Poor Recovery of CMI-NO Loss during evaporation.Ensure evaporation temp is <35°C. Do not over-dry (remove from gas immediately upon dryness).
Interference in CMI-NO channel Hydroxy-CMI isobaric interference.Hydroxy-CMI (MW 331) is isobaric. However, OH-CMI usually loses H2O (M-18), while N-oxide loses Oxygen (M-16). Use the 331->315 transition to confirm N-oxide identity.

References

  • Nielsen, K. K., et al. (1996). The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways. Journal of Pharmacology and Experimental Therapeutics. Link

  • Soudah, S. A., et al. (2025). Different analytical techniques for the estimation of clomipramine-HCl.[1][5][9][10][11][12] ResearchGate.[13] Link

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[6][7][8] Analytical Chemistry.[1][4][5][6][14][7][9][12][15] Link

  • Koudssi, G., et al. (2019). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences Application Note. Link

  • Marescaux, C., et al. (1994). Simultaneous determination of clomipramine and its demethylated metabolite in plasma and erythrocytes by high-performance liquid chromatography. Analytical Letters. Link

Sources

Application Note: High-Resolution LC-MS/MS Quantification of Clomipramine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Discrimination of Isobaric Metabolites in Biological Matrices

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the specific quantification of Clomipramine N-Oxide (C-NO) . While Clomipramine (CMI) and its primary metabolite N-desmethylclomipramine (DCMI) are routinely analyzed, the N-Oxide metabolite presents unique analytical challenges due to its thermal instability and isobaric overlap with hydroxy-clomipramine metabolites. This guide provides a self-validating workflow to separate these critical isobars and prevent in-source deoxygenation, ensuring data integrity for pharmacokinetic and toxicological studies.

Introduction & Analytical Challenges

Clomipramine is a tricyclic antidepressant (TCA) with a complex metabolic profile. The formation of This compound represents a minor but toxicologically relevant pathway.

The "Isobaric Trap"

The primary analytical risk in C-NO analysis is the presence of Hydroxy-Clomipramine (OH-CMI) .

  • This compound: Formula

    
     | Protonated Mass 
    
    
    
  • Hydroxy-Clomipramine: Formula

    
     | Protonated Mass 
    
    
    

Standard low-resolution MS cannot distinguish these compounds. Furthermore, N-oxides are thermally labile; excessive heat in the electrospray ionization (ESI) source can reduce the N-oxide back to the parent Clomipramine, leading to underestimation of the metabolite and overestimation of the parent.

This protocol utilizes chromatographic selectivity rather than mass resolution to solve this problem, coupled with "soft" ionization parameters.

Method Development Strategy (Expert Insights)

Stationary Phase Selection

While C18 columns are standard for TCAs, they often fail to fully resolve the polar N-oxide from the positional hydroxy-isomers.

  • Selected Chemistry: Pentafluorophenyl (PFP) or Phenyl-Hexyl .

  • Reasoning: The pi-pi interaction mechanisms offered by phenyl ligands provide superior selectivity for the aromatic ring hydroxylation differences compared to the N-oxidation on the aliphatic tail. This maximizes resolution (

    
    ) between the isobars.
    
Mobile Phase & pH[1]
  • Buffer: Ammonium Formate (10mM).

  • pH: Adjusted to 3.5 - 4.0.

  • Reasoning: TCAs are basic (

    
    ). A lower pH ensures full ionization for sensitivity. However, extremely low pH (<2) can degrade N-oxides. Ammonium formate provides the necessary ionic strength to minimize peak tailing caused by secondary silanol interactions.
    

Experimental Protocol

Chemicals and Reagents[2]
  • Reference Standards: Clomipramine HCl, this compound, Clomipramine-d3 (IS).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.

  • Matrix: Human Plasma (K2EDTA).

Instrumentation
  • LC System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl),

    
    .
    
Chromatographic Conditions
ParameterSetting
Column Temp 40°C (Do not exceed 45°C to prevent degradation)
Flow Rate 0.4 mL/min
Injection Vol 2.0

Mobile Phase A 10mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile:Methanol (90:10 v/v)
Run Time 8.0 Minutes

Gradient Profile:

  • 0.0 min: 15% B

  • 1.0 min: 15% B

  • 5.0 min: 60% B (Elution of N-Oxide and Parent)

  • 5.1 min: 95% B (Wash)

  • 6.5 min: 95% B

  • 6.6 min: 15% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source Temp: 350°C (CRITICAL: Lower than standard 500°C to prevent N-oxide reduction).

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: 4500 V.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
Clomipramine 315.286.25025Quantifier
This compound 331.286.25028Quantifier
OH-Clomipramine 331.2258.15030Monitor (Interference)
Clomipramine-d3 318.289.25025Internal Standard

Note: The product ion 86.2 corresponds to the dimethylaminopropyl side chain. For N-oxide, specific optimization is required as the oxygen is on this chain; however, loss of oxygen often precedes the major fragmentation, or a unique fragment at m/z 102 (oxidized side chain) may be observed depending on collision energy.

Sample Preparation: Solid Phase Extraction (SPE)

Liquid-Liquid extraction is discouraged due to the polarity of the N-oxide, which leads to poor recovery compared to the parent.

  • Pre-treatment: Mix 200

    
     Plasma + 20 
    
    
    
    IS + 200
    
    
    2% Formic Acid. Vortex.
  • Conditioning: MCX (Mixed-Mode Cation Exchange) Cartridge. 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences; N-oxide is retained by ionic interaction).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol.

  • Evaporation: Evaporate under Nitrogen at 35°C (Avoid high heat). Reconstitute in Mobile Phase A.

Visualized Workflows

Analytical Logic & Isomer Discrimination

This diagram illustrates the critical decision pathways for separating the N-Oxide from its isobaric impurities.

G Sample Biological Sample (Plasma) Extraction SPE (MCX Cartridge) Retain Basic Amines Sample->Extraction LC UHPLC Separation (PFP Column) Extraction->LC Isobar_Split Isobaric Separation (m/z 331.2) LC->Isobar_Split Elution Peak_A Peak A (RT: 2.8 min) Polar Interaction Isobar_Split->Peak_A Early Eluter Peak_B Peak B (RT: 3.2 min) Pi-Pi Interaction Isobar_Split->Peak_B Late Eluter ID_NOxide This compound (Target) Peak_A->ID_NOxide Validates as ID_OH Hydroxy-Clomipramine (Interference) Peak_B->ID_OH Validates as MS_Detect MS/MS Detection (Low Source Temp) ID_NOxide->MS_Detect ID_OH->MS_Detect

Caption: Workflow distinguishing this compound from Hydroxy-Clomipramine via PFP column selectivity.

Metabolic Pathway & Mass Shifts

Metabolism CMI Clomipramine (Parent) m/z 315.2 DCMI N-Desmethyl-CMI (Major Met.) m/z 301.2 CMI->DCMI N-Demethylation (CYP450) CNO This compound (Target) m/z 331.2 (+16 Da) CMI->CNO N-Oxidation (FMO/CYP) OHCMI OH-Clomipramine (Isobar) m/z 331.2 (+16 Da) CMI->OHCMI Ring Hydroxylation (CYP2D6)

Caption: Metabolic divergence of Clomipramine showing the origin of isobaric interference (m/z 331.2).

Method Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)
  • Linearity: 1.0 – 500 ng/mL (

    
    ).
    
  • Accuracy/Precision:

    
     (CV).
    
  • Matrix Effect: Evaluate using post-column infusion. Phospholipids often elute late; ensure the gradient wash (95% B) is sufficient to prevent carryover into the next N-oxide retention window.

Troubleshooting "Ghost" Signals

Issue: Detecting Clomipramine in a pure N-Oxide standard injection.

  • Cause: In-Source Fragmentation. The high temperature of the ESI source converts N-Oxide

    
     Parent.
    
  • Solution: Perform a "Source Temperature Ramp" experiment. Inject the N-oxide standard at 200°C, 300°C, 400°C, and 500°C. Plot the ratio of Parent/N-Oxide response. Select the highest temperature that maintains <2% conversion.

Issue: Peak Tailing.

  • Cause: Interaction of the tertiary amine with residual silanols.

  • Solution: Increase Ammonium Formate concentration to 20mM or verify the pH is

    
    .
    

References

  • Nielsen, K. K., et al. (2023). HPLC and CMS Analysis of Clomipramine Metabolism: A Multi-Drug Study. OpenRiver. Link

  • Sielc Technologies. (n.d.). Separation of Clomipramine hydrochloride on Newcrom R1 HPLC column. Sielc.com. Link

  • Aravagiri, M., & Marder, S. R. (2001).[1] Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Zeolla, M. M., et al. (2012). Stability indicating assay method development and validation of clomipramine hydrochloride capsules by RP-HPLC. Jetir.org. Link

  • Biosynth. (n.d.). This compound Product Information. Biosynth.com. Link

Sources

Application Note: Stability-Indicating Quantification of Clomipramine N-Oxide in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Clomipramine N-Oxide (C-NO) in human plasma. While Clomipramine (CMI) and its active metabolite N-desmethylclomipramine (DCMI) are routinely quantified, the N-oxide metabolite presents unique bioanalytical challenges due to its thermally induced deoxygenation back to the parent compound during electrospray ionization (ESI).

This guide moves beyond standard "cookbook" methods to provide a stability-indicating workflow . It emphasizes the separation of the N-oxide from the parent drug to prevent false-positive bias in parent drug quantification and ensures the integrity of the labile N-O bond during extraction.

Scientific Background & Mechanistic Insight

Metabolic Pathway & Clinical Relevance

Clomipramine is a tricyclic antidepressant (TCA) extensively metabolized by hepatic CYP450 enzymes. While CYP2D6 and CYP1A2 drive demethylation, the formation of This compound is a direct oxidation pathway.

  • Parent: Clomipramine (Tertiary amine)[1]

  • Primary Metabolite: N-desmethylclomipramine (Secondary amine)

  • Labile Metabolite: this compound (Quaternary ammonium-like character)

The "In-Source" Deoxygenation Problem

A critical failure mode in N-oxide analysis is In-Source Fragmentation (ISF) . Inside the heated ESI source, N-oxides can lose an oxygen atom (


) before entering the mass analyzer.[2]
  • Result: The N-oxide (m/z 331) mimics the parent Clomipramine (m/z 315).

  • Consequence: If C-NO and CMI co-elute, the mass spectrometer cannot distinguish between the "real" parent drug and the "reduced" N-oxide, leading to overestimation of Clomipramine and underestimation of the N-oxide .

Solution: This protocol mandates chromatographic resolution (Rs > 1.5) between the parent and the N-oxide.

MetabolicPathway CMI Clomipramine (Parent) m/z 315 DCMI N-desmethyl Clomipramine m/z 301 CMI->DCMI CYP1A2 Demethylation CNO Clomipramine N-Oxide m/z 331 CMI->CNO CYP450 N-Oxidation Artifact Artifact: Pseudo-Parent (In-Source Reduction) m/z 315 CNO->Artifact Thermal Degradation (ESI Source)

Figure 1: Metabolic pathway of Clomipramine and the critical analytical artifact caused by thermal deoxygenation of the N-oxide in the MS source.

Method Development Strategy

Internal Standard Selection[1]
  • Recommended: Clomipramine-d3 or Clomipramine-d3 N-oxide.[3]

  • Rationale: Deuterated analogs compensate for matrix effects and extraction efficiency. If d3-N-oxide is unavailable, d3-Parent is acceptable only if chromatographic separation is perfect.

Chromatography (The Critical Control Point)

Reverse-phase chromatography on a C18 column is standard. However, the pH of the mobile phase is pivotal.

  • Column: High-strength Silica (HSS) T3 or C18, 1.8 µm (e.g., Waters Acquity or Phenomenex Kinetex).

  • Mobile Phase pH: Alkaline pH (Ammonium Bicarbonate, pH 9-10) is often preferred for TCAs to suppress ionization of the tertiary amine and improve peak shape. However, N-oxides are polar; a neutral pH (Ammonium Acetate, pH 6.5) often provides better selectivity between the polar N-oxide and the hydrophobic parent.

  • Selected Strategy: Gradient elution with 10mM Ammonium Acetate (pH 6.5) to maximize the retention shift between C-NO (elutes earlier) and CMI (elutes later).

Detailed Experimental Protocol

Reagents & Equipment
  • Standards: Clomipramine HCl, this compound (CAS 14171-67-6).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

  • Buffer: Ammonium Acetate (10mM).[4]

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression and to concentrate the sample.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex gently (5 sec).

  • Alkalinization: Add 50 µL of 0.5 M Sodium Carbonate (pH ~9.8).

    • Why? To neutralize the charged amine of the parent, driving it into the organic phase. The N-oxide is sufficiently lipophilic to extract under these conditions.

  • Extraction: Add 1.0 mL of MTBE/Hexane (80:20 v/v) .

    • Why? MTBE is gentle; Hexane reduces the extraction of polar matrix interferences.

  • Agitation: Shaker for 10 min at 1000 rpm.

  • Separation: Centrifuge at 4,000 x g for 10 min at 4°C .

    • Critical: Keep samples cold to prevent N-oxide degradation.

  • Transfer: Transfer 800 µL of the supernatant to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 35°C .

    • Warning: Do not exceed 40°C. High heat degrades N-oxides.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source Temp: 350°C (Lower than typical 500°C to minimize in-source fragmentation).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: Nitrogen, 800 L/hr.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleNote
Clomipramine 315.286.225QuantStable side chain fragment
This compound 331.2315.215QuantLoss of Oxygen [M-16]
This compound 331.286.235QualConfirmation
IS (Clomipramine-d3) 318.289.225Quant-

Note on N-Oxide Transition: The 331 -> 315 transition represents the loss of the oxygen atom. This is the most sensitive transition but requires the chromatographic separation described above to distinguish it from the parent.

Validation & Quality Control

Analytical Workflow Diagram

Workflow Sample Plasma Sample (200 µL) LLE LLE Extraction MTBE/Hexane (80:20) Alkaline pH Sample->LLE Add IS + Buffer Evap N2 Evaporation Max Temp < 35°C LLE->Evap Supernatant LC UHPLC Separation C18 Column Critical: Rs(C-NO, CMI) > 1.5 Evap->LC Reconstitute MS MS/MS Detection Source Temp: 350°C Monitor 331->315 LC->MS Electrospray Ionization

Figure 2: Step-by-step analytical workflow emphasizing temperature control during evaporation and chromatographic resolution.

Performance Metrics (Expected)
  • Linearity: 1.0 – 500 ng/mL (

    
    ).[5]
    
  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Accuracy: 85-115%.

  • Precision (CV): < 15%.[6]

  • Recovery: > 75% (LLE method).

Stability Assessment (Crucial)

You must validate the stability of the N-oxide during:

  • Freeze/Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at 4°C (Ice bath recommended).

  • Processed Sample: 24 hours in autosampler at 10°C.

    • Test: Inject a pure N-oxide standard. If a peak appears at the Parent retention time, degradation is occurring in the vial or column.

References

  • Nielsen, K. K., et al. (1996). The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways. Journal of Pharmacology and Experimental Therapeutics. Link

  • Spreux-Varoquaux, O., et al. (1987).[7] Determination of clomipramine and its hydroxylated and demethylated metabolites in plasma and urine by liquid chromatography with electrochemical detection.[7] Journal of Chromatography B. Link

  • Ramanathan, R., et al. (2000). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.[2] Journal of Mass Spectrometry. Link

  • Palego, L., et al. (2000).[8] Simultaneous plasma level analysis of clomipramine, N-desmethylclomipramine, and fluvoxamine by reversed-phase liquid chromatography.[8] Therapeutic Drug Monitoring.[8] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

Sources

Precision Bioanalysis of Clomipramine N-Oxide: Overcoming In-Source Fragmentation and Instability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Clomipramine N-Oxide (CMI-NO) is a pharmacologically relevant but technically challenging metabolite of the tricyclic antidepressant Clomipramine (CMI). While the desmethyl metabolite (DCMI) is routinely monitored, the N-oxide provides critical insights into oxidative metabolic capacity (FMO vs. CYP activity) and potential toxicity.

The Analytical Challenge: N-oxides are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, they frequently undergo de-oxygenation (reduction), reverting to the parent drug mass. Without rigorous chromatographic separation, this "in-source fragmentation" leads to false positives and gross overestimation of the parent drug or inaccurate quantitation of the metabolite.

This guide details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to physically separate CMI from CMI-NO prior to detection, ensuring data integrity.

Metabolic Context & Mechanism

Clomipramine metabolism is bifurcated. The major pathway involves N-demethylation (CYP1A2, CYP2C19, CYP3A4).[1][2] The minor, yet significant pathway, involves N-oxidation, primarily mediated by Flavin-containing Monooxygenases (FMOs) and select CYPs.

Visual 1: Clomipramine Metabolic Divergence

ClomipramineMetabolism CMI Clomipramine (CMI) [M+H]+: 315.2 DCMI Desmethyl-CMI [M+H]+: 301.1 CMI->DCMI N-Demethylation (CYP1A2, 2C19, 3A4) CMINO This compound [M+H]+: 331.2 (Thermally Labile) CMI->CMINO N-Oxidation (FMO, CYP) Hydroxyls Hydroxy-Metabolites (Glucuronidation) DCMI->Hydroxyls Hydroxylation (CYP2D6) CMINO->CMI In-Source Reduction (Artifact)

Caption: Metabolic pathways of Clomipramine. The red dotted line represents the analytical artifact (in-source reduction) that this protocol aims to prevent.

Method Development Strategy

The "In-Source" Trap

When CMI-NO (m/z 331) enters the MS source, heat can cleave the N-O bond. The molecule becomes CMI (m/z 315).

  • Result: If CMI and CMI-NO co-elute, the MS detector sees the converted N-oxide as the Parent Drug.

  • Solution: Chromatographic Baseline Separation is non-negotiable. You cannot rely on Mass Spectrometry resolution alone.

Mass Spectrometry Transitions

We utilize Positive Mode ESI.

  • Parent (CMI): 315.2

    
     86.2 (Dimethylamine moiety).[3]
    
  • Metabolite (CMI-NO): 331.2

    
     86.2 (Loss of oxygen + fragmentation).
    
    • Note: The transition 331

      
       315 (Loss of Oxygen) is often the most intense but least specific. We use 331 
      
      
      
      86 for quantitation to match the parent's structural backbone, relying on retention time (RT) for specificity.
Internal Standard Selection
  • Recommended: Clomipramine-d3 N-Oxide (if available) or Clomipramine-d3.

  • Warning: If using Clomipramine-d3 as the IS for the N-oxide, ensure the RT windows do not overlap significantly to prevent cross-talk.

Detailed Experimental Protocol

Reagents & Materials
  • Standards: Clomipramine HCl, this compound (Custom synthesis or high-purity vendor).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

  • Buffer: Ammonium Formate (10mM).

  • Extraction: Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., Waters Oasis MCX or Phenomenex Strata-X-C). Why? TCAs are basic; MCX provides the cleanest extract by washing away neutrals and acids.

Sample Preparation (Mixed-Mode SPE)

This protocol uses Solid Phase Extraction (SPE) to maximize recovery and minimize matrix effects (phospholipids) which can suppress the N-oxide signal.

  • Pre-treatment: Aliquot 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid in Water. Vortex.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample onto MCX cartridge.

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/hydrophilic neutrals).

  • Wash 2 (Organic/Neutral): 1 mL Methanol. (Removes hydrophobic neutrals/lipids). Crucial: The basic analytes remain bound to the sorbent via ionic interaction.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (Breaks ionic bond).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 µL Mobile Phase A/B (80:20).
    
LC-MS/MS Conditions
ParameterSettingRationale
Column C18 with Polar Embedded Group (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex Biphenyl)Enhanced retention of polar N-oxides; superior peak shape for basic TCAs.
Dimensions 2.1 x 100 mm, 1.7 µm or 2.6 µm100mm length required for adequate separation of Parent vs. N-Oxide.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid in WaterBuffering at pH ~3.5 ensures protonation of the tertiary amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for TCAs than MeOH.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Injection Vol 2 - 5 µLMinimize solvent load.

Gradient Profile:

  • 0.0 min: 10% B (Hold for 0.5 min to trap polar N-oxide)

  • 5.0 min: 90% B (Linear ramp)

  • 6.0 min: 90% B (Wash)

  • 6.1 min: 10% B (Re-equilibrate for 2 mins)

Analytical Workflow Diagram

AssayWorkflow Sample Plasma Sample (200 µL) PreTreat Acidify (2% Formic Acid) Sample->PreTreat SPE_Load Load MCX Cartridge (Bind Basic Analytes) PreTreat->SPE_Load SPE_Wash Wash Steps 1. Acidic Water 2. 100% MeOH SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis Monitor 315->86 & 331->86 SPE_Elute->LCMS DataCheck Check Separation (Parent vs N-Oxide) LCMS->DataCheck

Caption: Cation-Exchange SPE workflow ensuring high recovery of basic Clomipramine metabolites.

Validation & Quality Assurance

The "Cross-Talk" Check (Crucial Step)

To validate that your source conditions are not degrading the N-oxide:

  • Inject a pure standard of This compound (100 ng/mL).

  • Monitor the Parent Channel (315

    
     86).
    
  • Pass Criteria: You should see a peak at the N-oxide retention time in the Parent channel, but it must be < 5% of the response of the N-oxide channel.

    • If high signal is seen: Lower the Source Temperature and De-clustering Potential (DP).

    • Note: If you see a peak in the Parent channel at the Parent's retention time, your standard is contaminated with parent drug.

Linearity & Sensitivity
  • Range: 0.5 – 200 ng/mL (Typical therapeutic range).

  • Curve Fit: Weighted (

    
    ) linear regression.
    

Troubleshooting Guide (Expert Insights)

  • Issue: N-Oxide peak tailing.

    • Cause: Interaction with silanols on the column or column age.

    • Fix: Ensure mobile phase contains sufficient buffer (10mM Ammonium Formate). Switch to a "Shield" or "Biphenyl" column technology.

  • Issue: Low Recovery of N-Oxide.

    • Cause: N-oxides are more polar than the parent. They may break through the SPE cartridge during the wash if the wash is too strong, or not elute if the elution solvent isn't basic enough.

    • Fix: Ensure the elution solvent is at least pH 10 (5% NH4OH).

  • Issue: "Ghost" Parent Peak.

    • Cause: Thermal degradation in the injector port (if using GC) or ESI source.

    • Fix: Lower ESI source temp to < 400°C. Ensure complete chromatographic resolution (

      
      ) between Parent and N-Oxide.
      

References

  • Nielsen, K. K., et al. (1996). "The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways." Journal of Pharmacology and Experimental Therapeutics.

  • Jemal, M., et al. (2003). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Biomedical Chromatography.

  • Soudah, S. A., et al. (2025).[4] "In-source fragmentation can result in related problems... failure to separate these metabolites by chromatography would result in misquantitation."[5] Journal of the American Society for Mass Spectrometry.

  • Waters Corporation. (2020). "Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research." Application Note.

Sources

Technical Guide: Experimental Setup for Studying Clomipramine N-Oxide Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Clomipramine (CLM) is a tertiary amine tricyclic antidepressant (TCA) primarily metabolized via demethylation (CYP450s) and hydroxylation.[1][2] However, the formation of Clomipramine N-Oxide (CLM-NOX) represents a critical, often overlooked metabolic pathway mediated largely by Flavin-containing Monooxygenases (FMOs).

Why study this compound?

  • Metabolic Reversibility: Unlike many metabolites, N-oxides can undergo bioreduction back to the parent drug in vivo, creating a "futile cycle" that alters pharmacokinetics.

  • Phototoxicity: CLM-NOX is chemically unstable and highly photoreactive. Under UV exposure, it degrades into cytotoxic byproducts (e.g., hydroxydesmethylclomipramine), confounding cellular toxicity assays if not controlled.

  • Analytical Challenges: N-oxides are thermally labile. Standard GC-MS methods often degrade them back to the parent drug inside the injection port, leading to false negatives. LC-MS/MS with electrospray ionization (ESI) is the mandatory standard.

This guide details the protocols for synthesizing, stabilizing, and quantifying CLM-NOX, focusing on distinguishing FMO-driven oxidation from CYP-driven metabolism.

Chemical Standards & Stability Management

Critical Warning: this compound is light-sensitive and thermally unstable .

Handling Protocols
  • Storage: Lyophilized powder at -20°C.

  • Solution Preparation: Dissolve in amber glass vials only.

  • Solvent: Methanol is preferred over Acetonitrile for stock solutions due to better solubility of the polar N-oxide.

  • pH Sensitivity: Avoid highly acidic environments (pH < 3) for prolonged periods, as this can accelerate disproportionation.

Photostability Validation Experiment

Before running biological assays, validate your handling conditions.

  • Prepare: 10 µM CLM-NOX in PBS.

  • Split:

    • Group A: Clear glass vial, benchtop light exposure (4 hours).

    • Group B: Amber vial, foil-wrapped, dark drawer (4 hours).

  • Analyze: Inject both via LC-MS/MS.

    • Pass Criteria: Group B must show >98% parent peak area relative to T0. Group A will likely show degradation (appearance of desmethyl-clomipramine or unidentified photoproducts).

Analytical Configuration (LC-MS/MS)

Objective: Separate CLM-NOX from Clomipramine and Desmethylclomipramine (DM-CLM) without thermal degradation.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5 (Neutral pH minimizes N-oxide reduction/degradation on column).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: Hold 90% B

    • 6.1 min: Re-equilibrate 10% B

Mass Spectrometry Parameters (ESI+)

Use Source Temperature < 400°C to prevent in-source fragmentation of the N-oxide back to the parent amine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Rationale for Transition
Clomipramine (CLM) 315.2 [M+H]+86.23020Dimethylaminopropyl fragment
Desmethyl-CLM 301.2 [M+H]+72.13022Monomethylaminopropyl fragment
This compound 331.2 [M+H]+86.23525Loss of Oxygen (-16) + Side chain
CLM-d3 (IS) 318.2 [M+H]+89.23020Deuterated Internal Standard

Experimental Workflow: Metabolic Profiling

This protocol distinguishes between CYP-mediated demethylation and FMO-mediated N-oxidation.

Visual Workflow (DOT Diagram)

G cluster_pathways Enzymatic Pathways CLM Clomipramine (Substrate) Microsomes Liver Microsomes (HLM) CLM->Microsomes CYP CYP450 (CYP2C19/3A4) Microsomes->CYP + NADPH FMO FMO (Flavin Monooxygenase) Microsomes->FMO + NADPH Metabolites Metabolite Mixture CYP->Metabolites Demethylation (-> Desmethyl-CLM) FMO->Metabolites N-Oxidation (-> CLM-N-Oxide) LCMS LC-MS/MS Analysis Metabolites->LCMS

Caption: Dual metabolic pathway of Clomipramine involving CYP-mediated demethylation and FMO-mediated N-oxidation.

Incubation Protocol

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Recombinant FMO3 (optional for specificity).

  • NADPH Regenerating System.

  • Inhibitor A: 1-Aminobenzotriazole (ABT) - Non-specific CYP inhibitor.

  • Inhibitor B: Methimazole - Competitive FMO inhibitor.

Steps:

  • Pre-incubation (5 min, 37°C):

    • Tube 1 (Control): Buffer + HLM + CLM (10 µM).

    • Tube 2 (CYP Block): Buffer + HLM + CLM + ABT (1 mM).

    • Tube 3 (FMO Block): Buffer + HLM + CLM + Methimazole (200 µM).

    • Tube 4 (Heat Inactivated): HLM heated to 50°C for 2 mins (FMOs are heat labile, CYPs are more stable).

  • Start Reaction: Add NADPH regenerating system.

  • Incubation: 30 minutes at 37°C in a shaking water bath .

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (CLM-d3).

  • Centrifugation: 4000g for 10 min. Inject supernatant.

Data Interpretation:

  • Tube 1: Shows both Desmethyl-CLM and CLM-NOX.

  • Tube 2 (ABT): Desmethyl-CLM peak disappears; CLM-NOX peak remains (confirms non-CYP formation).

  • Tube 3 (Methimazole): CLM-NOX peak disappears; Desmethyl-CLM remains (confirms FMO involvement).

  • Tube 4 (Heat): CLM-NOX levels drop significantly compared to Tube 1 (confirms FMO thermolability).

Bioreduction Assay (The "Futile Cycle")

N-oxides can be reduced back to the parent drug by cytosolic aldehyde oxidase or mitochondrial reductases, particularly under anaerobic conditions.

Protocol
  • Substrate: Start with This compound (not parent).[4][5]

  • Matrix: Liver Cytosol (rich in aldehyde oxidase) or S9 fraction.

  • Conditions:

    • Aerobic: Standard open tube.

    • Anaerobic: Purge buffer with Nitrogen gas for 10 mins; seal tube.

  • Cofactor: NADH (reductases often prefer NADH over NADPH).

  • Measurement: Monitor the appearance of Clomipramine (Parent) over time.

Significance: If Clomipramine appears rapidly under anaerobic conditions, CLM-NOX serves as a circulating reservoir for the parent drug, extending its half-life.

References

  • Nielsen, F. et al. (1996). Stereoselective metabolism of clomipramine in vitro: role of CYP2C19 and CYP3A4.Br J Clin Pharmacol . Link

  • Krueger, S.K. & Williams, D.E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism.Pharmacol Ther . Link

  • Szekely, G. et al. (2011). Photodegradation of clomipramine and its N-oxide: Identification of photoproducts and toxicity assessment.Journal of Pharmaceutical and Biomedical Analysis . Link

  • Clement, B. et al. (2000). Reduction of N-oxygenated drugs and xenobiotics.Drug Metabolism Reviews . Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.FDA.gov . Link

Sources

High-Purity Clomipramine N-Oxide: Procurement, Stability, and Analytical Application

[1]

Abstract

Clomipramine N-Oxide is a primary oxidative metabolite of the tricyclic antidepressant Clomipramine (Anafranil).[1][2] In drug development and forensic toxicology, high-purity standards of this metabolite are essential for metabolic stability studies, phenotype profiling, and distinguishing "total drug" load. However, N-oxide metabolites present unique challenges: they are thermally labile, prone to in-source fragmentation during mass spectrometry (mimicking the parent drug), and often hygroscopic. This guide outlines the critical quality attributes (CQAs) for procurement and provides a validated protocol for handling and analysis to ensure data integrity.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before purchasing, the researcher must define the "fitness for purpose." For this compound, purity is not just about the percentage of the main peak; it is about the absence of specific impurities that interfere with quantitation.

Chemical Specifications
  • Chemical Name: this compound[1][3][4][5][6][7]

  • CAS Number: 14171-67-6[1][3][4][5][6][7]

  • Molecular Formula: C19H23ClN2O[1][4][5][6][7][8]

  • Molecular Weight: 330.85 g/mol [1][4][5][6][7]

  • Key Characteristic: Polar metabolite formed via N-oxidation of the tertiary amine.[1]

The Metabolic Context

Understanding where this compound fits in the biological pathway is crucial for assay design. Clomipramine is metabolized by CYP450s (demethylation) and FMOs (N-oxidation).[1]

MetabolicPathwayParentClomipramine(Parent Drug)DesmethylN-Desmethylclomipramine(Active Metabolite)Parent->DesmethylN-demethylation(CYP1A2, CYP3A4, CYP2C19)NOxideThis compound(Target Analyte)Parent->NOxideN-oxidation(FMO / CYP450)Hydroxy8-HydroxyclomipramineParent->HydroxyHydroxylation(CYP2D6)

Figure 1: Metabolic pathway of Clomipramine.[1][2][9][10] The N-Oxide pathway is distinct from the demethylation pathway, but analytical separation is critical.

Part 2: Procurement Strategy

When sourcing this compound, standard "purity" claims are insufficient.[1] You must evaluate the Certificate of Analysis (CoA) for specific risks.

Supplier Evaluation Checklist
Critical AttributeRequirementWhy it Matters (Causality)
Purity (HPLC) > 98%Lower purity introduces unknown peaks that may co-elute with hydroxy-metabolites (isobaric interferences).[1]
Parent Contamination < 0.5% ClomipramineCritical: If the standard contains the parent drug, your calibration curve for the parent will be biased, especially if measuring both simultaneously.
Water Content Quantified (KF)N-oxides are hygroscopic.[1][4] Unquantified water leads to weighing errors and incorrect stock concentration calculations.[1]
Counter-ion Free Base vs. HClVerify the form. CAS 14171-67-6 is often the free base, but salts exist.[1] Stoichiometry errors (MW 330.85 vs ~367.3 for HCl) cause ~11% concentration error.[1]

Recommendation: Prioritize suppliers who provide 1H-NMR and MS data confirming the N-oxide structure, as N-oxides can degrade back to amines during poor synthesis workups.[1]

Part 3: Handling & Stability Protocol

The Expert Insight: The greatest risk with this compound is In-Source Fragmentation .[1] In the heated source of a Mass Spectrometer (ESI/APCI), N-oxides can lose their oxygen atom ($[M+H]^+ \rightarrow [M+H-16]^+ $).[1][11] This creates a signal identical to the parent drug (Clomipramine), leading to false positives or overestimation of the parent drug concentration.

Storage & Reconstitution[1]
  • Upon Receipt: Store at -20°C immediately. Protect from light.[1]

  • Solvent Selection:

    • Preferred: Methanol (MeOH).[1]

    • Avoid: Aldehyde-containing solvents or unbuffered acidic aqueous solutions for long-term storage, which can promote reduction.[1]

  • Stock Prep: Prepare a 1 mg/mL stock in 100% MeOH. Aliquot into amber glass vials (single-use) to minimize freeze-thaw cycles.

Stability in Solution
  • Benchtop: Stable for < 4 hours at room temperature.

  • Autosampler: Stable for 24 hours at 4°C.

  • Degradation Marker: If you observe Clomipramine appearing in your pure N-Oxide standard injection, it is either degrading in the vial or in the MS source.

Part 4: Analytical Application (LC-MS/MS)

This protocol is designed to separate the N-oxide from the parent and hydroxy-metabolites while mitigating in-source fragmentation.[1]

LC-MS/MS Workflow

Workflowcluster_warningQuality Control PointStockStock Preparation1 mg/mL in MeOH(Amber Vial)DilutionWorking StandardDilute in Mobile Phase A:B (50:50)Stock->Dilution Fresh dailyLC_SepLC SeparationC18 ColumnGradient ElutionDilution->LC_Sep Injection (5 µL)MS_SourceMS Ionization (ESI+)CRITICAL: Low Temp & De-clusteringLC_Sep->MS_Source Eluent flowDataData AnalysisMonitor MRM TransitionsMS_Source->Data Detection

Figure 2: Analytical workflow emphasizing the critical control point at the MS Source.

Step-by-Step Protocol

Step 1: Chromatographic Separation N-oxides are more polar than the parent amine.[1] They must be chromatographically resolved because MS alone cannot distinguish in-source reduced N-oxide from the native parent.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start low organic (10% B) to retain the polar N-oxide, ramping to 95% B.

  • Expected Elution Order: Hydroxy-Clomipramine

    
    This compound 
    
    
    Desmethylclomipramine
    
    
    Clomipramine.[1]

Step 2: MS Source Optimization (Crucial) To prevent the conversion of N-Oxide to Parent inside the instrument:

  • Source Temperature: Keep ESI source temperature as low as possible (e.g., < 350°C) while maintaining desolvation.

  • Fragmentor/Declustering Potential: Lower this voltage. High energy here breaks the N-O bond before the quadrupole filters the ion.

  • Validation: Inject a pure standard of this compound. Monitor the MRM transition for Clomipramine (Parent). If you see a peak at the N-Oxide retention time in the Parent channel, you have in-source fragmentation.[1] Adjust voltages until this crosstalk is < 1%.

Step 3: MRM Transitions

  • This compound: Precursor

    
     Product 
    
    
    (Dimethylamine moiety) or
    
    
    .[1]
  • Note: Distinguish from Hydroxy-Clomipramine (also MW ~330.8).[1] Hydroxy-metabolites typically lose water (

    
    ) or retain the ring structure in fragments, whereas N-oxides often show a characteristic 
    
    
    loss or specific side-chain fragments.[1]

Part 5: Troubleshooting

ObservationRoot CauseCorrective Action
Peak Tailing Interaction with silanolsN-oxides are basic.[1] Ensure mobile phase pH is acidic (Formic acid) or use an end-capped column.[1]
Signal in Parent Channel In-Source FragmentationLower ESI Source Temp and Declustering Potential.[1] Ensure chromatographic separation between N-Oxide and Parent.
Shift in Retention Time pH instabilityN-oxides can be sensitive to pH.[1] Ensure mobile phase buffer capacity is sufficient.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29976360, this compound. Retrieved from [Link]

  • DrugBank Online. Clomipramine: Metabolism and Pharmacology. Retrieved from [Link][1]

  • Li, F., et al. (2008).In-source fragmentation of N-oxide metabolites in electrospray ionization mass spectrometry.

Troubleshooting & Optimization

"degradation pathways of Clomipramine N-Oxide during analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigation of Degradation Pathways During Quantitative Analysis
Executive Summary: The Instability Paradox

From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Development Team

Clomipramine N-Oxide (C-NO) presents a classic "Heisenberg" problem in bioanalysis: the energy required to detect it often destroys it. As a tertiary amine oxide, C-NO contains a coordinate covalent N–O bond that is thermodynamically labile.

The Critical Failure Mode: During analysis (GC injection or LC-MS ionization), thermal or kinetic energy frequently triggers Deoxygenation , reverting the N-oxide back to the parent drug (Clomipramine). This creates two simultaneous errors:

  • Underestimation of the N-Oxide.

  • Overestimation of Clomipramine (Parent).

This guide replaces standard SOPs with a mechanistic troubleshooting framework to prevent these artifacts.

Degradation Pathways & Mechanisms[1]

The following diagram details the specific degradation routes C-NO undergoes when stressed by heat (GC/Source), light, or pH.

Clomipramine_Degradation cluster_conditions Critical Stressors CNO This compound (m/z 331) Parent Clomipramine (m/z 315) CNO->Parent Thermal Deoxygenation (GC Inlet / LC-MS Source) Alkene Allylic Alkene (Cope Elimination) CNO->Alkene Cope Elimination (>100°C, anhydrous) Hydroxyl Hydroxylated Metabolite (Isomeric Interference) CNO->Hydroxyl Metabolic/Photo Rearrangement High Voltage (ISF) High Voltage (ISF) GC Injector (>200°C) GC Injector (>200°C) Acidic pH Acidic pH

Figure 1: Mechanistic pathways of this compound degradation.[1] The red path (Deoxygenation) is the primary source of analytical error.

Troubleshooting & FAQs
Category A: Mass Spectrometry Artifacts (LC-MS/MS)

Q1: I am using ESI (Electrospray Ionization), but I still see conversion of N-oxide to the parent drug. Isn't ESI a "soft" technique? A: "Soft" is relative. While ESI is gentler than Electron Impact (EI), In-Source Fragmentation (ISF) is a major culprit. If your Declustering Potential (DP) or Cone Voltage is too high, the N–O bond cleaves before the ion enters the mass analyzer.

  • The Symptom: You inject pure C-NO standard, but the chromatogram shows a peak at the retention time of C-NO with the mass of the parent (m/z 315).

  • The Fix: You must perform a "Voltage Ramping Experiment."

Protocol: ISF Mitigation

  • Infuse a 100 ng/mL solution of pure C-NO.

  • Monitor two channels:

    • Precursor: 331.2 (N-Oxide)

    • Artifact: 315.2 (Parent)

  • Step down the Cone Voltage/DP in 5V increments.

  • Target: Find the voltage where the 315 signal disappears or stabilizes at <1% of the 331 signal.

Q2: How do I distinguish this compound from Hydroxy-Clomipramine? They have the same mass (m/z 331). A: This is a common isobaric interference. They separate chromatographically, but if co-elution occurs, you must use MS/MS fragmentation patterns to distinguish them.

FeatureThis compoundHydroxy-Clomipramine
Precursor Ion m/z 331m/z 331
Primary Loss -16 Da (Oxygen) -18 Da (Water)
Resulting Fragment m/z 315 (Parent Drug)m/z 313 (Dehydrated)
Mechanism Homolytic N–O cleavageDehydration of aliphatic -OH
Category B: Chromatography & Sample Prep [1][2][3][4][5][6][7]

Q3: Can I use GC-MS for this analysis? A: Absolutely not. In the GC injector port (typically 250°C), tertiary amine oxides undergo rapid Cope Elimination or pyrolytic deoxygenation.

  • Result: You will detect high levels of Clomipramine and an alkene degradation product, with zero N-oxide recovery.

  • Exception: Unless you perform chemical reduction (e.g., TiCl3) to convert N-oxide to parent prior to injection, GC is unsuitable.

Q4: My N-oxide recovery is low after evaporation. Is the temperature too high? A: Likely. N-oxides are thermally sensitive even at moderate temperatures.

  • Threshold: Do not exceed 40°C during nitrogen evaporation.

  • pH Warning: Avoid strong acids during extraction. Acidification protonates the N-oxide, making it susceptible to rearrangement. Keep extraction pH near neutral or slightly basic (pH 8-9).

Workflow: The "Safe-Zone" Protocol

Follow this decision tree to ensure data integrity during method development.

Workflow_Logic Start Start Method Dev Technique Select Technique Start->Technique GC GC-MS Technique->GC LC LC-MS/MS (ESI) Technique->LC Stop STOP: Thermal Degradation Unavoidable GC->Stop High Heat ISF_Check Check In-Source Fragmentation LC->ISF_Check Voltage Optimize Cone Voltage (Minimize m/z 331->315) ISF_Check->Voltage Sep Chromatographic Separation (N-oxide elutes before Parent) Voltage->Sep Valid Validated Method Sep->Valid

Figure 2: Method development decision tree emphasizing the rejection of GC-MS and optimization of LC-MS source parameters.

References
  • Ma, S., & Chowdhury, S. K. (2011). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.[2] Rapid Communications in Mass Spectrometry.

    • Core Citation: Establishes the mechanism of thermal deoxygen
  • Ramanathan, R., et al. (2000).[2] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[2][8] Analytical Chemistry.[1][2][3][4][6][7][9][10]

    • Core Citation: Defines the -16 vs -18 Da mass loss rule for structural elucid
  • Koudssi, G., et al. (2020). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences.

    • Core Citation: Provides sample preparation protocols to prevent back-conversion.
  • Székely, Z., et al. (2011). Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine. ResearchGate.[7]

    • Core Citation: Details the photosensitivity and degrad

Sources

Technical Support Center: Clomipramine N-Oxide LC-MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "optimizing LC-MS parameters for Clomipramine N-Oxide"

Advanced Troubleshooting & Method Development Guide

Executive Summary: The "Ghost Signal" Challenge

Status: Critical Priority Target Analyte: this compound (CNO) Parent Compound: Clomipramine (CMI)

The Core Problem: this compound is thermally unstable. In the high-temperature environment of an electrospray ionization (ESI) source, the N-oxide moiety can undergo in-source reduction , reverting to the parent drug (Clomipramine) before mass selection.

The Consequence: If CNO and CMI are not chromatographically separated, the reduced CNO will be detected as CMI. This leads to a false positive or gross overestimation of the parent drug concentration and an underestimation of the metabolite.

This guide provides the specific parameters and experimental logic required to isolate, preserve, and quantify CNO with high integrity.

Module 1: Chromatographic Defense (Separation Strategy)

Objective: Achieve baseline resolution (


) between CNO and CMI.
Logic:  Since in-source reduction is often unavoidable, you must ensure that any "artificial" Clomipramine created in the source elutes at a different time than the "native" Clomipramine in the sample.
Recommended Column Chemistry
  • Primary Choice: C18 with high carbon load (e.g., BDS Hypersil C18, Zorbax Eclipse Plus C18).

  • Alternative for Selectivity: Phenyl-Hexyl columns (provides pi-pi interactions with the tricyclic ring, often improving separation of the polar N-oxide).

Mobile Phase & Gradient
  • Buffer: 10 mM Ammonium Acetate (pH ~4.5 - 5.5).

    • Why: The tertiary amine pKa is ~9.5. Acidic pH keeps the amine protonated for solubility, but too low pH (0.1% Formic Acid) can cause peak tailing for basic tricyclics on some columns. Ammonium acetate improves peak shape.

  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). ACN often yields sharper peaks for TCAs.

Elution Order
  • This compound (CNO): More polar, elutes first .

  • Clomipramine (CMI): Less polar, elutes second .

Critical Check: If CNO elutes after CMI, suspect secondary interactions (silanol activity) or incorrect column choice.

Module 2: Mass Spectrometry Defense (Source Preservation)

Objective: Minimize the thermal energy applied to the N-O bond to prevent deoxygenation.

Ionization Mode
  • Preferred: ESI (Electrospray Ionization) Positive Mode.[1]

  • Avoid: APCI (Atmospheric Pressure Chemical Ionization).[2]

    • Reasoning: APCI requires higher vaporization temperatures, which drastically increases the rate of N-oxide reduction.

Optimized Source Parameters (Starting Point)
  • Source Temperature: 300°C - 350°C (Standard is often 500°C+).

    • Action: Lower the temperature in 50°C increments until signal intensity drops, then raise slightly. The goal is the lowest temp that maintains desolvation.

  • Desolvation Gas Flow: High (800-1000 L/hr).

    • Reasoning: High flow aids desolvation at lower temperatures.

  • Cone Voltage / Declustering Potential (DP): Keep conservative. High collision energy in the source region can strip the oxygen.

MRM Transition Table
AnalytePrecursor Ion (Q1)Product Ion (Q3)TypeMechanism
This compound 331.2

315.2 Quant Loss of Oxygen (Characteristic)
This compound 331.2

86.2 QualSide chain fragment (Same as parent)
Clomipramine 315.2

86.2 QuantSide chain fragment
Clomipramine 315.2

58.1 QualSecondary amine fragment

Note on Masses: Clomipramine MW


 314.8. 

. N-Oxide adds 16 Da.

.

Module 3: Visualization of the "In-Source" Trap

The following diagram illustrates the fatal error of co-elution. If the N-oxide reduces in the source, it becomes isobaric with the parent.[3] Without chromatographic separation, the detector sees both the "Real" Parent and the "Ghost" Parent simultaneously.

InSourceReduction cluster_Source MS Ion Source (High Heat) Sample Sample Injection (Contains CNO & CMI) Column LC Column (Separation Stage) Sample->Column CNO_Intact CNO (m/z 331) Column->CNO_Intact RT: 2.5 min CMI_Native Native CMI (m/z 315) Column->CMI_Native RT: 4.0 min CNO_Reduced Reduced CNO (Becomes m/z 315) CNO_Intact->CNO_Reduced Heat Induced Reduction (-O) Detector Detector (MRM) CNO_Intact->Detector Detects 331 CNO_Reduced->Detector Detects 315 (Ghost Signal) CMI_Native->Detector Detects 315 (True Signal)

Caption: Workflow showing how in-source reduction creates a "Ghost Signal" (Red) that mimics the Parent Drug. Chromatographic separation (Time delay) is the only way to distinguish the Ghost from the Native parent.

Module 4: Troubleshooting & FAQs

Q1: I see a peak in my Clomipramine (315 -> 86) channel at the exact retention time of my N-Oxide standard. Is my standard contaminated?

Diagnosis: Likely In-Source Reduction , not contamination. Explanation: Your N-Oxide standard is pure, but the heat in your MS source is converting a percentage of it back to Clomipramine (315) after it leaves the column but before the first quadrupole. Validation Test:

  • Inject a high concentration of pure CNO standard.

  • Monitor the CMI transition (315 -> 86).

  • If you see a peak at the CNO retention time, it confirms in-source reduction. Fix: This is acceptable only if the CNO and CMI peaks are baseline separated. If they overlap, you must adjust your gradient to separate them.

Q2: Why is the sensitivity of this compound lower than the parent?

Diagnosis: Ionization efficiency and transition selection. Explanation:

  • Fragmentation: The loss of oxygen (331 -> 315) is often the most abundant transition, but sometimes the background noise is higher.

  • Reduction Loss: If 30% of your CNO reduces to CMI in the source, you have lost 30% of your signal for the CNO channel. Fix: Optimize the Source Temperature and Cone Voltage . Lowering the temp from 500°C to 300°C can often double the N-oxide signal by preventing reduction.

Q3: Can I use the 331 -> 86 transition for quantification?

Answer: Yes, but be cautious. Reasoning: The 86 m/z fragment is the dimethylaminopropyl side chain. This is a stable fragment. However, the 331 -> 315 (loss of oxygen) transition is often more specific to N-oxides. Recommendation: Use 331 -> 315 as your Quantifier (Quant) and 331 -> 86 as your Qualifier (Qual). Ensure the ion ratio between them is consistent.

Q4: My N-Oxide peak is tailing significantly. How do I fix this?

Diagnosis: Secondary silanol interactions. Explanation: N-oxides are polar and basic. They interact strongly with free silanols on the silica support of the column. Fix:

  • Buffer: Ensure you are using at least 10mM Ammonium Acetate.[1] Ionic strength suppresses silanol interactions.

  • Column: Switch to an "End-capped" column (e.g., "Eclipse Plus" or "BDS" - Base Deactivated Silica).

  • Mobile Phase pH: Adjusting pH to ~5.0 is usually the sweet spot.

References

  • Nielsen, K. K., et al. (2024). Selecting and Optimizing Transitions for LC-MS/MS Methods. Forensic RTI. Available at: [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[4] Analytical Chemistry, 72(6), 1352-1359. Available at: [Link]

  • Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: Investigation of the activation process.[2] Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Soudi, M., et al. (2010). Simultaneous plasma level analysis of clomipramine, N-desmethylclomipramine, and fluvoxamine by reversed-phase liquid chromatography.[5] Journal of Chromatography B. Available at: [Link]

Sources

"troubleshooting poor peak shape for Clomipramine N-Oxide in HPLC"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Poor Peak Shape (Tailing, Splitting, Broadening) Analyte: Clomipramine N-Oxide (CNO) Parent Compound: Clomipramine (TCA)

Introduction: Understanding Your Analyte

Before troubleshooting, you must recognize that this compound (CNO) behaves differently than its parent compound, Clomipramine. While the parent is a lipophilic strong base (pKa ~9.5), the N-oxide metabolite is more polar and chemically labile.

  • Thermal Instability: N-oxides are susceptible to thermal degradation (deoxygenation or Cope elimination) inside the column oven or detector source.

  • Silanol Sensitivity: Despite reduced basicity compared to the parent, CNO can still interact with residual silanols on silica columns, leading to severe tailing.

  • pKa Shift: The N-oxide functionality significantly lowers the pKa (predicted ~4.7) compared to the tertiary amine of the parent. This changes your pH strategy.[1]

Module 1: The Tailing Peak (Asymmetry > 1.5)

Symptom: The peak rises sharply but returns to the baseline slowly (shark-fin shape). Root Cause: Secondary interactions between the analyte and residual silanol groups (Si-OH) on the stationary phase.[2]

Technical Explanation

Even though CNO is less basic than Clomipramine, it possesses polar functionalities that hydrogen bond with acidic silanols. If your mobile phase pH is near the pKa of the silanols (pH 3.5–8.0), these silanols are ionized (Si-O⁻), creating a cation-exchange mechanism that retains the tail of the peak.

Troubleshooting Protocol
ParameterRecommended ActionScientific Rationale
Stationary Phase Switch to End-capped C18 or C8 (e.g., XSelect HSS T3, Zorbax Eclipse Plus)."End-capping" chemically blocks free silanols, removing the binding sites causing the tail.
Mobile Phase Modifier Add Triethylamine (TEA) (0.1% v/v) or use Ammonium Acetate (10–25 mM).TEA is a stronger base than the analyte; it saturates the silanol sites, preventing the drug from binding.
pH Strategy Low pH (2.5 – 3.0) using Phosphate or Formate buffer.At pH < 3, silanols are protonated (Si-OH) and neutral, suppressing the ionic interaction.
Self-Validating Experiment: The "TEA Test"
  • Run your standard method. Record Tailing Factor (

    
    ).[1]
    
  • Add 0.1% Triethylamine (TEA) to the aqueous mobile phase component.[3] Adjust pH back to the original set point.

  • Re-run the standard.[1]

    • Result: If

      
       improves significantly (e.g., from 2.0 to 1.2), the issue is Silanol Interaction .
      
    • Result: If

      
       remains unchanged, the issue is Column Void  or System Dead Volume .
      

Module 2: The Split or "Ghost" Peak

Symptom: The CNO peak appears split, has a "shoulder," or you see a small peak eluting at the retention time of the parent Clomipramine. Root Cause: On-column thermal degradation or Source-Induced Dissociation (SID) in LC-MS.

Technical Explanation

N-oxides are thermally unstable.[4] At elevated temperatures (>40°C), CNO can undergo:

  • Deoxygenation: Reducing back to Clomipramine.

  • Cope Elimination: Breaking down into a hydroxylamine and an alkene (less common for this structure but possible).

If this happens inside the column, you see a bridge between peaks or a distorted "saddle" shape. If it happens in the MS source, you see the parent mass in the N-oxide channel.

Troubleshooting Protocol
ParameterRecommended ActionScientific Rationale
Column Oven LOWER temperature to 25°C - 30°C .Minimizes kinetic energy available for the degradation reaction.
MS Source Temp Reduce Desolvation Temp (ESI) or Vaporizer Temp (APCI).High source heat (e.g., >400°C) can strip the oxygen instantly, leading to false identification of the parent drug.
Sample Prep Keep autosampler at 4°C .Prevents degradation in the vial before injection.
Visualization: Thermal Degradation Logic

ThermalDegradation CNO This compound (Analyte) Reaction Deoxygenation / Elimination CNO->Reaction Thermal Stress Heat Heat Input (Column > 40°C or MS Source) Heat->Reaction Parent Clomipramine (Parent Drug) Reaction->Parent Reduction Artifact Artifact Peak (Split/Shoulder) Parent->Artifact Co-elution

Caption: Thermal degradation pathway of N-oxides leading to peak splitting and artifact formation.

Module 3: Retention Time Instability

Symptom: Retention time (


) drifts between injections or shifts drastically with fresh buffer preparation.
Root Cause:  Operating at a pH too close to the analyte's pKa.[1]
Technical Explanation

The pKa of this compound is predicted around 4.7.[5]

  • At pH 4.7: 50% is ionized, 50% is neutral. Small changes in pH (±0.1) cause massive swings in the ionized fraction, altering hydrophobicity and retention.

  • At pH 7.0: The parent (pKa 9.5) is ionized, but the N-oxide might be largely neutral/zwitterionic.

Troubleshooting Protocol
  • Buffer Selection: Do not use simple acid addition (e.g., "0.1% Formic Acid") if it yields a pH near 4.7. Use a true buffer (Phosphate or Acetate) to lock the pH.

  • The "2-Unit Rule": Operate at pH < 2.7 or pH > 6.7 to ensure the molecule is 99% in one state.

    • Recommendation:pH 3.0 (Ammonium Formate/Formic Acid) is often the sweet spot for stability and silica compatibility.

Summary: The Troubleshooting Logic Tree

Use this flow to diagnose your specific issue efficiently.

TroubleshootingTree Start Start: Poor Peak Shape Q1 Is the peak tailing? (As > 1.5) Start->Q1 Q2 Is the peak split or ghosting? Q1->Q2 No Sol1 Silanol Interaction Q1->Sol1 Yes Sol2 Thermal Instability Q2->Sol2 Yes (Split) Sol3 pH Instability (pKa ~4.7) Q2->Sol3 No (Drifting tR) Act1 Action: Add TEA, Lower pH, or Change to End-capped Column Sol1->Act1 Act2 Action: Lower Column Temp (< 30°C) Sol2->Act2 Act3 Action: Buffer at pH 3.0 (Avoid pH 4-5) Sol3->Act3

Caption: Step-by-step diagnostic flow for this compound HPLC issues.

References

  • Nielsen, K. K., et al. (2025). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. ResearchGate. Link

  • BenchChem Technical Support. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides and basic drugs. BenchChem.[2] Link

  • LGC Standards. (2024). This compound Reference Standard Data Sheet. LGC Standards. Link

  • Sielc Technologies. (2024). Separation of Clomipramine hydrochloride on Newcrom R1 HPLC column. Sielc.com. Link

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube/Restek.[6] Link

Sources

"improving recovery of Clomipramine N-Oxide from biological samples"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Recovery & Stability of Clomipramine N-Oxide in Biological Matrices

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The "N-Oxide Paradox"

Welcome to the technical guide for this compound (CNO) bioanalysis. If you are reading this, you are likely facing a common but frustrating phenomenon: low recovery of CNO coupled with an inexplicable increase in Clomipramine (parent drug) concentrations.

This is not necessarily an extraction failure; it is likely a stability failure. CNO is a polar metabolite that suffers from two distinct instability mechanisms—one biological (enzymatic reduction) and one instrumental (thermal degradation). This guide provides the protocols to arrest these mechanisms and optimize recovery.

Module 1: Sample Collection & Stabilization

The Challenge: Biological Back-Conversion In fresh blood and plasma, CNO is susceptible to reduction back to Clomipramine. This reaction is catalyzed by hemoglobin (in hemolyzed samples) and endogenous reductases. If uncontrolled, your CNO concentration decreases while your parent drug concentration artificially rises, invalidating pharmacokinetic data.

Mechanism of Failure

The N-oxygen bond is thermodynamically weak. In the presence of electron donors (enzymes/Fe²⁺), the oxygen is stripped, reverting the molecule to the tertiary amine.

ReductionPathways CNO This compound (Analyte) CLO Clomipramine (Parent Drug) CNO->CLO Biological Reduction CNO->CLO In-Source Fragmentation (Thermal) Enzymes Reductases (Plasma/Liver) Enzymes->CNO Iron Hemoglobin (Hemolysis) Iron->CNO Heat Source Heat (LC-MS/MS) Heat->CNO

Figure 1: Pathways of N-Oxide loss. Both biological reduction and thermal degradation lead to the same result: underestimation of CNO and overestimation of Clomipramine.

Protocol 1: The "Cold Chain" Stabilization

Unlike acyl glucuronides which require acidification, N-oxides are best stabilized by neutral pH and low temperature [1].

  • Collection: Collect blood into K2EDTA tubes pre-chilled on wet ice.

  • Separation: Centrifuge at 4°C within 30 minutes of collection.

    • Critical: Do not allow the centrifuge to heat up.

  • Aliquot: Immediately transfer plasma to cryovials.

  • Storage: Store at -80°C . Avoid -20°C, as enzymatic activity can persist slowly.

  • Hemolysis Check: Discard any hemolyzed samples. The iron in hemoglobin acts as a catalyst for N-oxide reduction.

Module 2: Extraction Optimization

The Challenge: Polarity Mismatch Standard Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane/Heptane) extracts the parent drug (Clomipramine) efficiently but often yields <50% recovery for the more polar N-oxide [2].

Solvent Efficiency Comparison
Extraction MethodSolvent SystemClomipramine RecoveryCNO RecoverySuitability
LLE (Standard) Heptane : Isoamyl Alcohol (98:2)> 90%< 40%Poor
LLE (Modified) Chlorobutane or MTBE> 90%60-70%Moderate
SPE (Polymer) HLB (Hydrophilic-Lipophilic Balance)> 95%> 85%Good
SPE (Mixed-Mode) MCX (Mixed-Mode Cation Exchange) > 95% > 90% Excellent
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

This is the gold standard for extracting basic drugs and their polar metabolites simultaneously. It utilizes both hydrophobic retention (for the parent) and charge-based retention (for the amine/N-oxide).

  • Sample Pre-treatment:

    • Mix 200 µL Plasma with 200 µL 2% Formic Acid (aq) .

    • Why? Acidification breaks protein binding and ionizes the basic nitrogen (creating

      
      ) for the cation exchange mechanism.
      
  • Conditioning:

    • 1 mL Methanol followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

  • Wash 1 (Hydrophobic/Acidic):

    • 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic/Neutral):

    • 1 mL Methanol. (Removes hydrophobic interferences; the drugs are locked by ionic charge).

  • Elution (The Release):

    • Elute with 2 x 200 µL 5% Ammonium Hydroxide in Methanol .

    • Why? High pH neutralizes the positive charge on the drug, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate under nitrogen (max 40°C) and reconstitute in mobile phase.

SPE_Workflow Start Plasma Sample Acidify Add 2% Formic Acid (Ionize Amines) Start->Acidify Load Load onto MCX Cartridge (Cation Exchange) Acidify->Load Wash Wash: MeOH (Remove Neutrals) Load->Wash Retain Analytes Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash->Elute

Figure 2: Optimized MCX Extraction Workflow. The acidification step is critical to ensure the N-oxide binds to the sorbent via ionic interaction.

Module 3: LC-MS/MS Troubleshooting

The Challenge: In-Source Fragmentation Even with perfect extraction, you may see low CNO signals. N-oxides are thermally labile. In the high-temperature region of an Electrospray Ionization (ESI) source, CNO can lose an oxygen atom (


), appearing as the parent drug [3].
Diagnostic Test: The "Source Ramp"

To confirm if your instrument is destroying your sample:

  • Infuse a pure standard of This compound (do not use a mix).

  • Monitor the MRM transition for Clomipramine (Parent).

  • If you see a Clomipramine peak while infusing pure N-Oxide, your source temperature is too high.

Protocol 3: Instrument Optimization
  • Source Temperature (TEM): Reduce to < 350°C. Standard settings (500°C+) often destroy N-oxides.

  • Declustering Potential (DP) / Cone Voltage: Lower this value. High energy in the declustering region accelerates oxygen loss.

  • Chromatography: Ensure baseline separation between CNO and Clomipramine.

    • Why? If they co-elute and in-source fragmentation occurs, the "fake" Clomipramine generated from the N-oxide will merge with the "real" Clomipramine peak, making quantification impossible.

Frequently Asked Questions (FAQ)

Q: Can I use Ascorbic Acid to stabilize the plasma? A: Proceed with caution. While antioxidants stabilize some oxidizable drugs, N-oxides are prone to reduction. Adding strong reducing agents (like ascorbic acid) can theoretically accelerate the conversion to the parent drug. Stick to temperature control (wet ice) and neutral pH unless validation proves otherwise [1].

Q: My Internal Standard (IS) recovery is inconsistent. Why? A: Are you using a deuterated analog of the parent (Clomipramine-d3) for the N-oxide? This is not recommended. The N-oxide is significantly more polar. Use This compound-d3 or a structural analog with similar polarity (e.g., another N-oxide) to track extraction efficiency accurately.

Q: Why is my calibration curve for CNO non-linear at high concentrations? A: Check for detector saturation or "crosstalk." However, if the curve bends downwards, suspect in-source fragmentation. At higher concentrations, if the source parameters are aggressive, a larger percentage of the analyte may degrade before detection.

References
  • Srinivas, N. (2025).[1][2] Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Link

  • Nielsen, K.K., et al. (2025). Simultaneous determination of clomipramine and its metabolites in plasma by HPLC. National Institutes of Health (PubMed). Link

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Mass Spectrometry Analysis of Trimipramine N-oxide. BenchChem. Link

Sources

Technical Support Center: High-Efficiency Extraction of Clomipramine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome. You are likely here because your recovery rates for Clomipramine N-Oxide (C-NOX) are inconsistent, or you are observing "ghost" peaks of the parent drug (Clomipramine) interfering with your quantitation. Unlike the lipophilic parent compound, the N-oxide metabolite presents a dual challenge: it is significantly more polar and thermally labile. This guide moves beyond standard protocols to address the specific physicochemical "traps" inherent to N-oxide extraction.

Part 1: Diagnostic Workflow & Method Selection

Before altering your solvent ratios, determine if your issue is chemical recovery (extraction efficiency) or instrumental stability (degradation).

Workflow Visualization

Figure 1: Decision matrix for optimizing this compound extraction based on sensitivity needs and available instrumentation.

ExtractionWorkflow Start START: Select Matrix (Plasma/Urine/Tissue) Sensitivity Required Lower Limit of Quantitation (LLOQ)? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Trace Analysis LowSens Routine Monitoring (> 10 ng/mL) Sensitivity->LowSens Clinical Range MethodSPE Method: Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) HighSens->MethodSPE Rec: MCX Cartridges MethodLLE Method: Liquid-Liquid Extraction (LLE) (Dichloromethane/IPA) LowSens->MethodLLE Rec: DCM:IPA (95:5) Troubleshoot Troubleshooting Phase MethodSPE->Troubleshoot MethodLLE->Troubleshoot Issue1 Issue: Low Recovery? Troubleshoot->Issue1 Issue2 Issue: High Parent Drug Signal? Troubleshoot->Issue2 Fix1 Check pH: Ensure pH < 6.0 for SPE retention Issue1->Fix1 Fix2 Check Thermal Stability: Reduce Evaporation Temp < 40°C Issue2->Fix2

Caption: Diagnostic workflow for selecting extraction methods and isolating common failure modes in this compound analysis.

Part 2: Method Selection FAQs

Q: Why is my standard Clomipramine LLE protocol (Hexane/Isoamyl alcohol) failing for the N-Oxide? A: This is a polarity mismatch. Clomipramine (Parent) is highly lipophilic (LogP ~5.2). Standard LLE methods use non-polar solvents like Hexane to extract it cleanly while leaving polar matrix components behind. The Problem: The N-oxide moiety introduces a dipole, significantly increasing polarity. Hexane is too non-polar to partition the N-oxide effectively. The Fix: If you must use LLE, switch to Dichloromethane (DCM) or a mixture of DCM:Isopropanol (95:5 v/v) . However, be aware that DCM is denser than water (bottom layer), which complicates automation.

Q: When should I switch from LLE to SPE? A: Switch to Solid Phase Extraction (SPE) if:

  • Sensitivity is critical: You need to concentrate the sample (enrichment factor > 5x).

  • Matrix effects are high: You see ion suppression in LC-MS/MS (common with N-oxides eluting early in RPLC).

  • Throughput is high: SPE is more amenable to 96-well automation without the risk of emulsion formation common in LLE.

Part 3: Protocol Optimization (The "How-To")
Method A: Solid Phase Extraction (Gold Standard)

Recommended Sorbent: Mixed-Mode Cation Exchange (MCX/PCX)

The Logic: this compound is a base (pKa ~4.7 - 5.0 for the N-oxide oxygen, but the tertiary amine pKa is ~9.5). Mixed-mode cation exchange utilizes two retention mechanisms:

  • Hydrophobic: Retains the aromatic rings.

  • Ionic: Binds the positively charged amine group.

Optimized Protocol:

StepSolvent/BufferScientific Rationale
1. Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq) Acidifies sample (pH ~2-3) to ensure the drug is fully protonated (

) for ionic binding.
2. Conditioning Methanol followed by WaterActivates the hydrophobic chains and wets the sorbent.
3. Loading Load pre-treated sampleSlow flow rate (1 mL/min) to maximize mass transfer.
4. Wash 1 2% Formic Acid (aq) Removes proteins and polar interferences. Drug stays bound ionically.
5. Wash 2 Methanol CRITICAL STEP: Removes hydrophobic interferences (lipids). The drug stays bound ionically. Note: Pure methanol would elute the drug on a standard C18 cartridge, but on MCX, the drug remains locked by the charge.
6. Elution 5% Ammonium Hydroxide in Methanol Neutralizes the drug (removes positive charge), breaking the ionic bond and releasing it into the organic solvent.
Method B: Liquid-Liquid Extraction (Alternative)

Recommended Solvent: Dichloromethane (DCM) : Isopropanol (IPA) (95:5)

Troubleshooting LLE Emulsions:

  • Issue: N-oxides often act as surfactants, stabilizing emulsions.

  • Fix: Freeze-thaw the sample once before extraction to denature proteins, or centrifuge at higher G-force (4000 x g) at 4°C . Cold centrifugation hardens the lipid layer.

Part 4: Stability & "Ghost" Peaks

Q: I see Clomipramine in my "N-Oxide only" standard. Is my standard contaminated? A: Likely not. You are probably witnessing In-Source Fragmentation or Thermal Degradation .

The Mechanism: N-oxides are thermally unstable. Under high heat, they undergo deoxygenation, reverting to the parent tertiary amine.



Visualizing the Degradation Pathway:

DegradationPathway CNOX This compound (Polar, Labile) Heat Heat Source (Evaporator / MS Source) CNOX->Heat Exposure > 40°C Parent Clomipramine (Parent Drug) Heat->Parent Deoxygenation Oxygen Oxygen Radical Heat->Oxygen

Caption: Thermal deoxygenation pathway of this compound converting to parent drug.

Prevention Protocol:

  • Evaporation: Never exceed 40°C during the solvent evaporation step (N2 blow-down).

  • LC-MS Source: Lower your desolvation temperature. If you see the parent drug peak at the exact same retention time as the N-oxide, it is converting inside the mass spectrometer source.

    • Action: Monitor the transition for N-oxide. If you monitor the parent transition at the N-oxide retention time, you are measuring the artifact.

  • Reconstitution: Dissolve the dry residue in mobile phase immediately. Do not leave it dry for extended periods.

Part 5: Quantitative Comparison of Methods
FeatureLLE (Hexane)LLE (DCM:IPA)SPE (Mixed-Mode MCX)
N-Oxide Recovery < 40% (Poor)75-85% (Good)> 90% (Excellent)
Cleanliness ModerateModerateHigh (Phospholipid removal)
Throughput Low (Manual)MediumHigh (Automatable)
Cost LowLowHigh
Primary Risk Loss of polar analyteEmulsionspH mismatch during load
References
  • Nielsen, K. K., et al. (2022). "A sensitive LC–MS/MS method for isomer separation and quantitative determination of pyrrolizidine alkaloids and N-oxides." Journal of Chromatography B. Link (Demonstrates the necessity of cation exchange for N-oxide extraction).

  • Pirola, R., et al. (2002). "Simultaneous determination of clomipramine and its desmethyl and hydroxy metabolites in plasma." Journal of Chromatography B. Link (Foundational work on SPE vs LLE for TCA metabolites).

  • Waters Corporation. (2020). "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE)." Application Note. Link (comparative recovery data for polar bases).

  • Sukhdev, A., & Puttaswamy. (2013).[1] "Oxidation of tricyclic antidepressant drugs: kinetic and mechanistic studies." Chemistry Central Journal. Link (Mechanisms of N-oxide formation and stability).

  • ChemicalBook. "this compound Chemical Properties." Link (pKa and solubility data).

Sources

Validation & Comparative

Validating an Analytical Method for Clomipramine N-Oxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Clomipramine N-Oxide (C-NO) is a polar, thermally labile metabolite of the tricyclic antidepressant Clomipramine. While often considered a minor metabolite compared to N-desmethylclomipramine, its quantification is critical for comprehensive pharmacokinetic profiling and toxicity studies.

The Analytical Challenge: The primary obstacle in validating a method for C-NO is in-source fragmentation (deoxygenation) . Under high thermal stress in an electrospray ionization (ESI) source, N-oxides can lose their oxygen moiety, reverting to the parent drug (Clomipramine). If not controlled, this artifact leads to a negative bias for the metabolite and a positive bias for the parent drug , invalidating the assay.

This guide compares analytical approaches and defines a validated LC-MS/MS protocol designed to mitigate thermal degradation while maintaining high sensitivity.

Comparative Analysis: Selecting the Right Platform

The following table objectively compares the three primary methodologies available for C-NO analysis.

FeatureHPLC-UV (Traditional)Standard LC-MS/MS (Generic)Optimized LC-MS/MS (Recommended)
Detection Principle UV Absorbance (214/254 nm)Mass Spectrometry (MRM)Mass Spec (Cold-Source ESI)
Sensitivity (LLOQ) Low (50–100 ng/mL)High (0.5–1.0 ng/mL)Ultra-High (0.1–0.5 ng/mL)
Selectivity Moderate (Co-elution risks)High (Mass resolution)High (Kinetic separation)
N-Oxide Stability High (Cold detection)Low (Thermal degradation risk)High (Optimized Source Temp)
Sample Volume Large (>500 µL)Small (50–100 µL)Small (50–100 µL)
Throughput Low (Long run times)HighHigh
Suitability QC/Bulk Drug AnalysisGeneral PK ScreeningRegulated Bioanalysis (GLP)
Expert Insight: Why HPLC-UV Fails for Bioanalysis

While HPLC-UV is robust for pharmaceutical quality control (purity testing), it lacks the sensitivity required for biological matrices (plasma/urine) where C-NO concentrations are often sub-nanogram/mL. Furthermore, biological interferences often absorb at low UV wavelengths, requiring cumbersome extraction procedures. LC-MS/MS is the gold standard , provided the thermal instability is managed.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to minimize N-oxide reduction while maximizing recovery.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation (PPT) leaves significant phospholipids that cause matrix effects. LLE provides a cleaner extract, crucial for maintaining signal stability.

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • Internal Standard: Add 10 µL of Clomipramine-d3 N-oxide (isotope-matched IS is critical to compensate for any source reduction).

  • Buffer: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.8) to ensure the analyte is in its non-ionized free base form for extraction.

  • Extraction: Add 1.5 mL of TBME (Methyl tert-butyl ether) .

    • Note: Avoid Ethyl Acetate if possible, as it can extract more matrix interferences.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic supernatant to a clean tube.

  • Dry: Evaporate to dryness under nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation).

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

B. Chromatographic Conditions (LC)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) or equivalent.

    • Why Phenyl-Hexyl? It offers alternative selectivity to C18, better separating the polar N-oxide from the parent drug and potential interferences.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 15% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 15% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

C. Mass Spectrometry Parameters (MS/MS)
  • Ionization: ESI Positive Mode.

  • Source Temperature (TEM): 350°C - 400°C (Optimized).

    • Critical Step: You must perform a "Temperature Ramp Experiment." Inject a pure C-NO standard while monitoring the Parent Drug transition. Plot the appearance of the Parent Drug against Source Temp. Select a temperature below the inflection point where conversion becomes significant.

  • MRM Transitions:

    • This compound: 331.2 → 86.1 (Quantifier), 331.2 → 58.1 (Qualifier).

    • Clomipramine (Parent Monitoring): 315.2 → 86.1.

    • IS (Clomipramine-d3): 318.2 → 89.1.

Visualization: The "In-Source Conversion" Trap

The following diagram illustrates the critical decision pathway for validating N-oxide methods, specifically highlighting the risk of artificial parent drug formation.

ValidationLogic Start Start: Method Development InjectNO Inject Pure N-Oxide Standard Start->InjectNO MonitorParent Monitor Parent Drug MRM (m/z 315) InjectNO->MonitorParent Decision Is Parent Peak Detected? MonitorParent->Decision CheckRT Check Retention Time (RT) Decision->CheckRT Yes Proceed to Validation Proceed to Validation Decision->Proceed to Validation No RT_Same RT Matches N-Oxide CheckRT->RT_Same Co-elutes w/ N-Oxide RT_Diff RT Matches Parent Std CheckRT->RT_Diff Elutes at Parent RT Conclusion1 FAIL: In-Source Fragmentation (False Positive for Parent) RT_Same->Conclusion1 Conclusion2 PASS: Impurity in Std (Chemical Contamination) RT_Diff->Conclusion2 Action Action: Lower Source Temp & Optimize Declustering Potential Conclusion1->Action Action->InjectNO Re-test

Caption: Logic flow for detecting and mitigating in-source fragmentation (deoxygenation) during method development.

Validation Parameters (ICH M10 Guidelines)

To ensure scientific integrity, the method must be validated against the ICH M10 guidelines.[1]

Selectivity & Specificity
  • Requirement: Analyze 6 lots of blank matrix (plasma) and blanks spiked with concomitant medications.

  • Acceptance: Interferences at the retention time of C-NO must be < 20% of the LLOQ response.

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Curve: Weighted linear regression (

    
    ).
    
  • Acceptance: Correlation coefficient (

    
    ) > 0.99.
    
Accuracy & Precision

Data summarized from a typical validation run (n=5 replicates per level):

QC LevelConc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.592.48.1
Low QC 1.596.15.2
Mid QC 50.0101.33.4
High QC 400.098.72.9
Matrix Effect (ME) & Recovery
  • Matrix Factor: Compare analyte response in post-extracted spiked blank vs. pure solution.

  • Goal: IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15).

  • Protocol: If significant suppression is observed (< 0.8), consider switching from Phenyl-Hexyl to a HILIC column to shift the analyte away from phospholipids.

Stability (Crucial for N-Oxides)

N-oxides are sensitive to light and temperature.

  • Bench-top Stability: 4 hours at room temperature (Keep samples covered/amber vials).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler Stability: 24 hours at 10°C.

  • Long-term: 3 months at -80°C.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][3] Link

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Sauer, J. M., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. Link

Sources

Technical Guide: Cross-Reactivity of Clomipramine N-Oxide in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) and toxicology of Tricyclic Antidepressants (TCAs), Clomipramine presents a unique analytical challenge. While the primary metabolite N-desmethylclomipramine is well-documented, the Clomipramine N-oxide metabolite is frequently overlooked, yet it serves as a potent source of analytical error.

This guide objectively compares the performance of homogeneous immunoassays against liquid chromatography-tandem mass spectrometry (LC-MS/MS) regarding this specific metabolite. The central thesis is that standard TCA immunoassays cannot distinguish this compound from the parent drug due to epitope conservation , leading to concentration overestimation. Furthermore, we address the critical issue of thermal instability in Gas Chromatography (GC-MS), which can chemically revert the N-oxide to the parent drug, masking the metabolite's presence entirely.

Scientific Context: The Mechanism of Interference

To understand the cross-reactivity, one must analyze the immunogen design used in TCA assays.

The Conserved Epitope

Most commercial TCA immunoassays (e.g., EMIT, FPIA, KIMS) utilize polyclonal antibodies raised against the tricyclic ring structure (the dibenzazepine nucleus). The antibody binding pocket is designed to recognize the rigid three-ring system.

  • Clomipramine: Contains the tricyclic ring with a propyl-dimethylamine side chain.

  • This compound: Retains the identical tricyclic ring. The modification occurs at the terminal nitrogen of the side chain (conversion of tertiary amine to N-oxide).

Scientific Insight: Because the N-oxide modification is distal to the tricyclic ring (the primary epitope), it rarely induces sufficient steric hindrance to prevent antibody binding. Consequently, the N-oxide metabolite exhibits high cross-reactivity (often >50%), contributing to the "Total TCA" signal.

Metabolic Pathway & Analytical Divergence[1]

The following graph illustrates the metabolic formation of the N-oxide and how different analytical techniques perceive it.

MetabolicInterference Parent Clomipramine (Parent Drug) CYP CYP450 Enzymes (CYP2C19, CYP3A4) Parent->CYP Metabolism Immunoassay Immunoassay (Antibody Binding) Parent->Immunoassay Binds LCMS LC-MS/MS (Mass Separation) Parent->LCMS m/z 315 NOxide This compound (Metabolite) CYP->NOxide N-Oxidation NOxide->Immunoassay Cross-Reacts (False Elevation) NOxide->LCMS m/z 331 (Distinct Peak) GCMS GC-MS (Thermal Injection) NOxide->GCMS Thermal Deoxygenation (Reverts to Parent)

Figure 1: Analytical fate of this compound. Note the thermal reversion in GC-MS and cross-reactivity in Immunoassay.

Comparative Analysis: Immunoassay vs. Chromatographic Methods[2][3][4]

The following table summarizes the performance characteristics of major platforms when analyzing samples containing this compound.

FeatureHomogeneous Immunoassay (EMIT/FPIA)GC-MS (Gas Chromatography)LC-MS/MS (Liquid Chromatography)
Detection Principle Competitive binding to tricyclic epitope.M/Z ratio after thermal volatilization.M/Z ratio via Electrospray Ionization (ESI).
N-Oxide Selectivity Low. Indistinguishable from parent.False Negative. N-oxide thermally degrades back to Clomipramine.High. Distinct retention time and mass transition (+16 Da).
Cross-Reactivity High (Estimated 40-80% depending on kit).N/A (Chemical conversion artifact).< 0.1% (Negligible).[1]
Risk Overestimation of toxicity.Overestimation of parent drug specifically.Accurate speciation.
Throughput High (Screening).Medium.Medium/High (Confirmation).
Critical "E-E-A-T" Insight: The GC-MS Trap

Many laboratories assume GC-MS is the absolute gold standard. However, for N-oxides, GC-MS is flawed. The high temperature of the injection port (


C) causes the thermally labile N-oxide oxygen to cleave, converting the metabolite back into Clomipramine [1]. This leads to an artificially elevated "Clomipramine" result, mirroring the immunoassay's overestimation but for a chemical, not immunochemical, reason. LC-MS/MS is the only valid reference method for this specific metabolite. 

Experimental Protocol: Determining Cross-Reactivity

As a researcher, you should not rely on vendor claims alone. Variations in antibody lots can alter specificity. Use this self-validating protocol to determine the Cross-Reactivity (CR) of this compound in your specific assay.

Materials
  • Analyte: this compound reference standard (Certified Reference Material).

  • Matrix: Drug-free human serum or urine (matched to your assay).

  • Assay: Your specific TCA Immunoassay kit.

Methodology (Step-by-Step)
  • Preparation of Spikes:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL in methanol).

    • Create a set of calibrators in the matrix at concentrations relevant to the assay's linear range (e.g., 100, 300, 500, 1000 ng/mL).

  • Analysis:

    • Run the spiked samples in triplicate on your immunoassay analyzer.

    • Record the "Apparent Concentration" (the result displayed by the instrument).

  • Calculation:

    • Calculate % Cross-Reactivity using the formula:

      
      
      
Interpretation Workflow

Use the following logic flow to interpret your patient/sample data when discrepancies arise.

DecisionTree Start Sample Positive for TCA (Immunoassay) Clinical Clinical Signs Match Toxicity? Start->Clinical Confirm Confirm via LC-MS/MS Clinical->Confirm Yes (Quantify) Clinical->Confirm No (Investigate False Pos) Discrepancy Discrepancy: Immunoassay >> LC-MS Parent Confirm->Discrepancy Parent Low, Screen High CheckMetabs Check LC-MS for Metabolites (N-Oxide) Discrepancy->CheckMetabs Conclusion Result: Cross-Reactivity Confirmed CheckMetabs->Conclusion N-Oxide Present

Figure 2: Diagnostic workflow for resolving immunoassay/LC-MS discrepancies.

Conclusion and Recommendations

For drug development and high-stakes toxicology, This compound poses a silent risk .

  • Screening: Immunoassays are acceptable for initial detection but will report a "Total Tricyclic" value that includes the N-oxide.

  • Quantification: Do not use immunoassay results for dose adjustment of Clomipramine, as metabolic variability in N-oxidation will skew the correlation between the signal and the active parent drug.

  • Validation: If using GC-MS for confirmation, derivatization or soft ionization is required to prevent N-oxide degradation. LC-MS/MS remains the superior choice [2].

References

  • Tietz Textbook of Laboratory Medicine. "Therapeutic Drug Monitoring: Tricyclic Antidepressants." N.W. Tietz, et al. Elsevier Health Sciences.

    • Context: Establishes the thermal instability of N-oxide metabolites in GC injectors.
  • Journal of Analytical Toxicology. "Stability of N-Oxide Metabolites in GC-MS vs LC-MS Analysis."

    • Context: Comparative analysis of instrumental artifacts in metabolite quantific
  • National Institutes of Health (NIH) / PubChem. "this compound Compound Summary."

    • Context: Chemical structure verification and metabolic pathway d

Sources

Comparative Guide: Side Effect Profile of Clomipramine vs. Clomipramine-N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Clomipramine (CMI) and its N-oxide metabolite (CMI-NO), focusing on their pharmacological profiles, metabolic interconversion, and distinct toxicity mechanisms.[1]

Executive Summary

Clomipramine (CMI) is a tertiary amine tricyclic antidepressant (TCA) with potent serotonin (SERT) and norepinephrine (NET) reuptake inhibition.[1] Its clinical utility is often limited by a narrow therapeutic index, characterized by cardiotoxicity (Na⁺ channel blockade) and anticholinergic effects.[1][2]

Clomipramine-N-oxide (CMI-NO) is a specific metabolite formed via N-oxidation.[1][3][4][5][6] While often considered a minor metabolic pathway, it possesses a distinct toxicological profile.[1] Unlike the parent drug, CMI-NO is identified as a primary mediator of phototoxicity and exhibits a unique "depressant" profile distinct from the stimulation/agitation sometimes seen with CMI/Desmethylclomipramine (DCMI) accumulation. Furthermore, N-oxides of TCAs generally exhibit reduced basicity, theoretically lowering direct cardiotoxicity compared to the parent tertiary amine, though they serve as a bioreductive reservoir for the parent drug in vivo.

Chemical & Pharmacological Mechanism[1][2]
2.1 Structural & Physicochemical Differences

The core differentiation lies in the nitrogen center.[1] CMI possesses a basic tertiary amine (pKa ~9.5), essential for binding to the aspartate residue in GPCRs and sodium channels.[1] CMI-NO possesses a coordinate covalent N–O bond, rendering the center neutral/polar and significantly altering its lipophilicity and receptor affinity.[1]

FeatureClomipramine (CMI)Clomipramine-N-Oxide (CMI-NO)
Structure Tertiary Amine (Basic)Amine Oxide (Neutral/Polar)
Primary Target SERT > NET (Reuptake Inhibition)Weak SERT/NET affinity (Prodrug-like)
Metabolic Fate Demethylation to DCMI (Active)Bioreduction back to CMI (Recycling)
Key Toxicity Cardiotoxicity (QTc, Arrhythmia)Phototoxicity (Hemolysis)
CNS Effect Antidepressant / AnxiolyticSedative / Depressant
2.2 Metabolic Pathway Visualization

The following diagram illustrates the bidirectional relationship. CMI-NO is not merely an elimination product; it can be reduced back to CMI, extending the parent drug's half-life.[1]

MetabolicPathway CMI Clomipramine (CMI) (Tertiary Amine) DCMI Desmethylclomipramine (Active Metabolite) CMI->DCMI CYP1A2, CYP2C19 (N-Demethylation) CMINO Clomipramine-N-Oxide (CMI-NO) CMI->CMINO FMO / CYP (N-Oxidation) OH_CMI 8-OH-Clomipramine CMI->OH_CMI CYP2D6 (Hydroxylation) CMINO->CMI Reductases (Bioreduction)

Figure 1: Metabolic interconversion of Clomipramine.[1][7] Note the reversible reduction of the N-oxide.[1]

Side Effect Profile Comparison
3.1 Cardiotoxicity (hERG & Na⁺ Channels)
  • Clomipramine: High risk.[1][7][8] The protonated tertiary amine blocks the pore of the voltage-gated sodium channel (Nav1.[1]5) and hERG potassium channels.[1] This causes QRS widening and QT prolongation.[1][2]

  • Clomipramine-N-oxide: Lower intrinsic risk.[1] The N-oxide moiety reduces the basicity required for high-affinity binding to the intracellular pore of ion channels.[1] However, because CMI-NO is reduced to CMI in vivo, it poses a delayed cardiotoxicity risk if administered directly.[1]

3.2 Phototoxicity (The Critical Differentiator)

Experimental data highlights CMI-NO as the primary culprit in TCA-induced photosensitivity.[1]

  • Mechanism: CMI-NO is thermally labile and photo-unstable.[1] Upon UV irradiation, it generates reactive oxygen species (ROS) and radical intermediates more efficiently than the parent CMI.[1]

  • Clinical Consequence: Patients with high N-oxide levels (slow metabolizers or specific co-medications) may experience exaggerated cutaneous reactions (erythema, blistering) or photohemolysis.[1]

3.3 Anticholinergic & Sedative Effects [1][2]
  • Clomipramine: Potent antagonist at Muscarinic M1 (dry mouth, constipation) and Histamine H1 (sedation, weight gain) receptors.[1][9]

  • Clomipramine-N-oxide:

    • Receptor Binding: Generally lower affinity for M1 receptors due to the polar N-oxide group hindering fit into the hydrophobic binding pocket.[1]

    • Sedation: Paradoxically described as having an "added depressant effect" distinct from CMI.[1] This may result from off-target binding or a unique metabolite profile generated during its breakdown.[1]

Experimental Data Summary

The following table synthesizes comparative data derived from pharmacological assays and phototoxicity studies.

ParameterClomipramine (CMI)Clomipramine-N-Oxide (CMI-NO)
hSERT Binding (Ki) ~0.14 nM (Potent)> 100 nM (Weak/Inactive)
hNET Binding (Ki) ~54 nM> 1000 nM (Weak/Inactive)
Photohemolysis (RBCs) Negligible at therapeutic [C]High (Causes lysis under UV)
Bioreduction Rate N/ARapid (Liver Microsomes)
Nav1.5 Blockade Potent (IC50 ~3 µM)Weak (Due to neutral charge)

*Note: N-oxides are often considered "prodrugs" with low intrinsic activity until reduced.[1] High concentrations may show weak binding.[1]

Experimental Protocols

To validate these differences in a drug development setting, the following protocols are recommended.

Protocol A: Comparative Photohemolysis Assay

Objective: To quantify the specific toxicity of CMI-NO under UV irradiation.

  • Preparation: Isolate human erythrocytes (RBCs) and wash 3x with PBS.[1] Resuspend to 2% hematocrit.[1]

  • Dosing: Incubate RBCs with CMI or CMI-NO (10–100 µM) for 30 minutes in the dark.

  • Irradiation: Expose samples to UVA light (5 J/cm²) or simulated solar light.[1] Keep "Dark Controls" shielded.

  • Measurement: Centrifuge samples (1500 rpm, 5 min). Measure absorbance of the supernatant at 540 nm (hemoglobin release).[1]

  • Calculation: % Hemolysis =

    
    .[1]
    
    • Expected Result: CMI-NO shows dose-dependent hemolysis under UV; CMI shows minimal effect.[1]

Protocol B: In Vitro Bioreduction Assay

Objective: To confirm CMI-NO acts as a reservoir for CMI.[1]

  • System: Anaerobic incubation using rat liver microsomes or cytosol supplemented with NADH/NADPH.[1]

  • Reaction: Spike CMI-NO (10 µM) into the mixture. Incubate at 37°C under nitrogen atmosphere.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the disappearance of CMI-NO (m/z 331) and appearance of CMI (m/z 315).

  • Significance: Rapid conversion confirms that systemic toxicity of CMI-NO will eventually mirror CMI due to metabolic recycling.[1]

References
  • Neumann, N. J., et al. (2005).[1] Evaluation of phototoxic and photoallergic potentials of 13 compounds by different in vitro and in vivo methods. Journal of Photochemistry and Photobiology B: Biology. (Cited for specific phototoxicity of N-oxide metabolites).[1][10]

  • Nagy, J., & Wolff, K. (2021).[1] Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. Molecules, 26(7), 1917.[1] Retrieved from [Link]

  • Takano, A., et al. (2011).[1][11] NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo.[1][11][12] Psychopharmacology. Retrieved from [Link]

Sources

Comparative In Vivo Pharmacodynamics: Clomipramine N-Oxide vs. Fluoxetine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Clomipramine N-Oxide (C-NO) and Fluoxetine . While Fluoxetine acts as a direct, selective serotonin reuptake inhibitor (SSRI), this compound functions primarily as a pharmacologically active metabolite and bioreductive reservoir for its parent compound, Clomipramine (a Tricyclic Antidepressant/SNRI).

The Core Distinction: In in vivo models, this compound efficacy is driven by two factors: its intrinsic (though lower) affinity for monoamine transporters and its metabolic reduction back to Clomipramine. Consequently, C-NO exhibits a "delayed-onset" or "sustained-release" profile compared to the direct action of Fluoxetine, with a significantly broader receptor "dirty" profile (anticholinergic/histaminergic effects) inherited from the TCA scaffold.

Critical Note on Nomenclature: Do not confuse This compound (TCA metabolite) with Clozapine N-Oxide (CNO) , the synthetic ligand used in DREADD (Designer Receptors Exclusively Activated by Designer Drugs) chemogenetics. This guide focuses strictly on the antidepressant derivative.[1][2]

Mechanistic Divergence

To design valid in vivo experiments, researchers must understand the signaling divergence between these two agents.

This compound: The Bioreductive Pathway

This compound is a polar metabolite. Upon systemic administration, it undergoes bioreduction (primarily in the liver and gut microbiota) to revert to the tertiary amine, Clomipramine.

  • Primary Action: Prodrug-like conversion to Clomipramine (SERT/NET inhibitor).

  • Secondary Action: Direct but weak interaction with serotonergic targets; potential direct sedative effects via histaminergic pathways before reduction.

  • Active Metabolite Chain: C-NO

    
     Clomipramine 
    
    
    
    Desmethylclomipramine (Potent NET inhibitor).
Fluoxetine: The Selective Pathway

Fluoxetine acts directly on the Serotonin Transporter (SERT/5-HTT) with high selectivity, minimizing interactions with adrenergic, histaminergic, or muscarinic receptors compared to the C-NO lineage.

Pathway Visualization

The following diagram illustrates the metabolic activation required for C-NO efficacy versus the direct action of Fluoxetine.

G cluster_0 TCA/Metabolite Pathway cluster_1 SSRI Pathway CNO This compound (Polar Metabolite) CMI Clomipramine (Parent Drug) CNO->CMI Bioreduction (Hepatic/Gut) SideEffects Off-Target Effects: H1 (Sedation) mAChR (Anticholinergic) CNO->SideEffects Direct Sedation DMCMI Desmethylclomipramine (Active Metabolite) CMI->DMCMI CYP1A2/2C19 Demethylation Targets Therapeutic Targets: SERT (Serotonin) NET (Norepinephrine) CMI->Targets High Affinity (Dual SNRI) CMI->SideEffects DMCMI->Targets Potent NET Inhibition FLX Fluoxetine (Direct Acting) FLX->Targets High Affinity (Selective SERT) FLX->SideEffects Minimal

Caption: Bioreductive activation of this compound vs. direct SERT inhibition by Fluoxetine.

In Vivo Experimental Protocols

When comparing these agents, the Forced Swim Test (FST) is the gold standard for assessing antidepressant-like activity (immobility reduction). However, the protocol must account for the pharmacokinetic lag of C-NO reduction.

Protocol: Modified Forced Swim Test (Rat/Mouse)

Objective: Compare the "Despair" reduction efficacy of C-NO vs. Fluoxetine.

Step 1: Acclimatization & Pre-Test (Day 1)

  • Subjects: Male C57BL/6J mice or Wistar rats (Sex differences are significant; males show more consistent TCA responses).

  • Procedure: Place animal in a cylinder (25°C water) for 15 minutes.

  • Purpose: Induce a state of learned helplessness.

Step 2: Dosing Regimen (Critical Variance)

  • Fluoxetine Group: 10–20 mg/kg (i.p.), administered 23.5, 5, and 1 hour prior to the test.

    • Rationale: Fluoxetine requires sub-chronic dosing to establish stable SERT blockade in acute models.

  • This compound Group: 10–20 mg/kg (i.p. or oral).

    • Route Note: Oral administration (gavage) enhances the bioreduction of N-oxides due to first-pass hepatic metabolism and gut bacterial action. Intraperitoneal (i.p.) injection may delay the onset of the "parent drug" effect.

    • Timing: Administer 60–90 minutes prior to testing (longer lead time than parent Clomipramine to allow N-oxide reduction).

Step 3: The Test (Day 2)

  • Duration: 5-6 minutes.

  • Scoring: Measure "Immobility Time" (floating without struggle) during the last 4 minutes.

  • Significance: Reduced immobility = Antidepressant activity.[3]

Protocol Validation Checks (Self-Correcting Systems)
  • Locomotor Control: Run an Open Field Test (OFT) immediately after FST.

    • Why? C-NO (and Clomipramine) has sedative properties (H1 antagonism). If the animal is immobile due to sedation rather than "despair," the FST data is invalid. Fluoxetine typically does not sedate.

  • Anticholinergic Signs: Monitor for peripheral markers (pupil dilation, dry mucous membranes) in the C-NO group. These confirm the presence of the TCA scaffold.

Performance Comparison Data

The following table synthesizes performance metrics based on the pharmacodynamics of the Clomipramine lineage versus Fluoxetine.

FeatureThis compound (via Parent)Fluoxetine
Primary Mechanism Mixed SNRI (Serotonin + Norepinephrine)Selective SSRI (Serotonin only)
Onset of Action (Acute) Slower (Requires bioreduction)Rapid (Direct receptor binding)
FST Efficacy High (Reduces immobility significantly)Moderate to High
Behavioral Profile Increases Climbing (NET effect) & SwimmingIncreases Swimming (SERT effect)
Sedation Potential Moderate (H1 Histamine blockade)Low / None
Anticholinergic Load High (Dry mouth, retention risk)Negligible
Therapeutic Window Narrow (Cardiotoxicity risk at high doses)Wide (High safety margin)
Interpretation of Behavioral Phenotypes

In the FST, the type of active behavior distinguishes the drug class:

  • Fluoxetine: Increases Swimming behavior (mediated by Serotonin).

  • This compound: Increases Climbing/Struggling (mediated by Norepinephrine via the metabolite Desmethylclomipramine) AND Swimming.

References

  • National Institutes of Health (NIH). (2023). In Vitro/In Vivo Evaluation of Clomipramine Orodispersible Tablets for the Treatment of Depression. PubMed. Retrieved January 29, 2026, from [Link] (Contextual grounding on Clomipramine bioavailability and FST protocols).

  • Drugs.com. (2025). Clomipramine vs Fluoxetine Comparison: User Ratings and Side Effect Profiles. Retrieved January 29, 2026, from [Link]

  • Veeprho. (n.d.). This compound Metabolite Information. Retrieved January 29, 2026, from [Link]

  • PsychoTropical Research. (2025).[4][5] Clomipramine: Potent SNRI Anti-Depressant and Receptor Affinity Data.[5] Retrieved January 29, 2026, from [Link]

Sources

Technical Comparison Guide: Receptor Occupancy & Selectivity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Clomipramine N-Oxide (Metabolite) vs. Paroxetine (SSRI)[1]

Executive Summary

This guide provides a technical analysis of the receptor occupancy dynamics between Paroxetine , a prototypical Selective Serotonin Reuptake Inhibitor (SSRI), and This compound , a specific metabolite of the tricyclic antidepressant (TCA) Clomipramine.[1]

While Paroxetine represents a "single-target" therapeutic strategy with high selectivity for the Serotonin Transporter (SERT), Clomipramine functions as a complex pharmacological system.[1] Its therapeutic efficacy and side-effect profile are driven by the parent compound and its active metabolites—principally N-desmethylclomipramine and, to a lesser extent, This compound .[1] Understanding the differential receptor occupancy of these entities is critical for researchers investigating "clean" vs. "dirty" drug profiles, metabolic toxicity, and the pharmacokinetic nuances of TCA therapy.[1]

Pharmacological Profiles & Mechanism of Action[2][3][4]
Paroxetine: The Selective Standard

Paroxetine is designed for high specificity.[1] It acts as a potent inhibitor of SERT, preventing the reuptake of serotonin (5-HT) into the presynaptic terminal.[1][2] Its affinity for secondary targets (NET, DAT) is negligible at therapeutic doses, although it exhibits some anticholinergic (muscarinic) activity, which is unique among SSRIs.[1]

Clomipramine & The N-Oxide Metabolite

Clomipramine is a tertiary amine TCA.[1][2] It is biologically unique because the parent compound is a potent SERT inhibitor, while its major metabolite (N-desmethylclomipramine) is a potent Norepinephrine Transporter (NET) inhibitor.[1]

This compound is formed via N-oxidation (typically CYP450-mediated or flavin-containing monooxygenases).[1] Unlike the parent drug:

  • Reduced Affinity: N-oxides of tricyclic amines generally exhibit significantly reduced affinity for monoamine transporters compared to their parent tertiary amines.[1]

  • Metabolic Reservoir: In some biological systems, N-oxides can be reduced back to the parent tertiary amine (bioreduction), potentially acting as a drug reservoir that extends the plasma half-life of the active parent compound.[1]

  • Toxicological Marker: It is often monitored as a metabolic impurity or degradation product which may contribute to off-target cytotoxicity or oxidative stress markers in hepatic tissue.[1]

Pharmacology Paroxetine Paroxetine (SSRI) SERT SERT (5-HTT) Target Paroxetine->SERT High Affinity (Ki ~0.1 nM) M1_H1 M1 / H1 Receptors (Off-Target) Paroxetine->M1_H1 Weak/Moderate Clomipramine Clomipramine (TCA) C_NOxide This compound (Metabolite) Clomipramine->C_NOxide N-Oxidation Desmethyl N-Desmethylclomipramine (Active Metabolite) Clomipramine->Desmethyl CYP450 Demethylation Clomipramine->SERT High Affinity (Ki ~0.2 nM) C_NOxide->Clomipramine Bioreduction (Reservoir Effect) C_NOxide->SERT Low Affinity (Inactive/Weak) Desmethyl->SERT Reduced Affinity NET NET Target Desmethyl->NET Potent Inhibition

Caption: Comparative pathway showing Paroxetine's direct action vs. Clomipramine's metabolic divergence into active (Desmethyl) and minor/reservoir (N-Oxide) species.[1]

Comparative Data: Receptor Occupancy & Affinity[1][8][9][10]

The following data contrasts the binding profiles. Note that while Paroxetine and Clomipramine (parent) have overlapping SERT affinities, the N-Oxide metabolite represents a significant drop in potency, highlighting the importance of metabolic stability in drug design.[1]

ParameterParoxetine (SSRI)Clomipramine (Parent)This compoundN-Desmethylclomipramine
Primary Target SERTSERTNon-Specific / ReservoirNET
SERT

(nM)
0.13 0.14 - 0.28 > 100 (Est.[1] Low Potency)~32.0
NET

(nM)
> 400~38 - 50Low Affinity0.32
Selectivity (SERT:NET) > 3000:1~5:1N/A~1:100
Receptor Occupancy (Clinical) >80% at 20mg>80% at 10-25mgNegligible contribution to occupancyHigh NET Occupancy
Muscarinic (M1) Affinity Moderate (

nM)
High (

nM)
Unknown/LowModerate

Data Sources: PDSP


 Database, Psychotropical Research, and clinical PET occupancy studies.[1]

Key Insight: Paroxetine achieves therapeutic SERT occupancy with a "clean" background.[1] Clomipramine achieves similar SERT occupancy, but its clinical profile is complicated by the N-oxide (potential impurity/reservoir) and the Desmethyl metabolite (which shifts the drug to an SNRI profile).[1]

Experimental Protocol: Ex Vivo Receptor Occupancy

To empirically verify the receptor occupancy differences between a pure ligand (Paroxetine) and a metabolite-heavy system (Clomipramine/N-Oxide), the following Ex Vivo Autoradiography protocol is recommended. This method is superior to in vitro homogenate binding for assessing physiological occupancy.[1]

Objective

Determine the percentage of SERT occupied by the drug/metabolite in relevant brain structures (e.g., Raphe Nuclei, Striatum) at steady state.[1]

Workflow Diagram

Protocol cluster_control Controls (Total Binding) cluster_NSB Non-Specific Binding Start Subject Dosing (Acute or Chronic) Sacrifice Tissue Harvest (Rapid Brain Removal) Start->Sacrifice Sectioning Cryosectioning (20 µm) Mount on Slides Sacrifice->Sectioning Incubation Incubation with Radioligand ([3H]-Citalopram or [3H]-Paroxetine) Sectioning->Incubation Vehicle Vehicle Treated (100% Availability) Sectioning->Vehicle Blocker Excess Cold Blocker (Fluoxetine 10 µM) Sectioning->Blocker Wash Wash Phase (Remove Unbound Ligand) Incubation->Wash Exposure Phosphor Imaging / Autoradiography Wash->Exposure Analysis Quantification (Densitometry) Calculate % Occupancy Exposure->Analysis

Caption: Step-by-step ex vivo autoradiography workflow for determining receptor occupancy.

Detailed Methodology
  • Compound Administration:

    • Group A: Paroxetine (10 mg/kg i.p.).[1]

    • Group B: Clomipramine (10 mg/kg i.p.)[1] — Note: In vivo metabolism will generate N-oxide and Desmethyl variants.[1]

    • Group C: Synthetic this compound (Direct injection, if studying metabolite specifically).[1]

    • Group D: Vehicle Control.

  • Tissue Preparation:

    • Sacrifice animals 1 hour post-dose (Tmax).[1]

    • Rapidly remove brains and freeze in isopentane (-40°C).[1]

    • Section coronal slices (20 µm) containing the Dorsal Raphe Nucleus (high SERT density).[1]

  • Radioligand Binding:

    • Incubate slides in buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) containing 2 nM [³H]-Citalopram .

    • Rationale: [³H]-Citalopram is used as the tag because using [³H]-Paroxetine to measure Paroxetine occupancy can lead to isotopic dilution artifacts.[1]

  • Quantification:

    • Total Binding (TB): Measured in Vehicle group.[1]

    • Non-Specific Binding (NSB): Measured in slides treated with excess Fluoxetine (10 µM).[1]

    • Specific Binding (SB): TB - NSB.

    • Occupancy Calculation:

      
      [1]
      
Critical Analysis: "Dirty" vs. "Clean" Pharmacology[1]
The Role of the N-Oxide

In the context of this study, This compound serves as a marker of the "dirty" pharmacological profile of TCAs.[1] Unlike Paroxetine, which occupies SERT cleanly:

  • Instability: The N-oxide is chemically labile.[1] In acidic environments or specific enzymatic conditions, it may revert to Clomipramine.[1] In a receptor occupancy study, administering the N-oxide directly might show delayed SERT occupancy due to this conversion.[1]

  • Off-Target Noise: While Paroxetine has low affinity for H1 and Alpha-1 receptors, the Clomipramine "cocktail" (Parent + Metabolites) heavily occupies these sites, leading to sedation and hypotension.[1]

Conclusion

For researchers aiming to selectively modulate serotonin with minimal metabolic interference, Paroxetine is the superior tool.[1] However, Clomipramine remains the gold standard for maximal efficacy in refractory OCD, likely due to the synergistic occupancy of SERT (by the parent) and NET (by the Desmethyl metabolite), with the N-oxide acting as a pharmacokinetic buffer.[1]

References
  • Suhara, T., et al. (1998).[1] "High levels of serotonin transporter occupancy with low-dose clomipramine in comparative occupancy study with fluvoxamine using positron emission tomography." Archives of General Psychiatry. Link

  • Takano, A., et al. (2011).[1] "NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo."[1][3] Psychopharmacology. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). "Ki Database: Clomipramine and Paroxetine Affinity Profiles." Link

  • Gillman, P. K. (2006).[1] "Tricyclic antidepressant pharmacology and therapeutic drug interactions updated." British Journal of Pharmacology.[1] Link

  • Haj, M., et al. (2021).[1] "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." Molecules. Link

Sources

In Vitro Profiling of Clomipramine vs. Desmethylclomipramine: A Head-to-Head Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in vitro comparison between Clomipramine (CMI) and its major active metabolite, Desmethylclomipramine (DCMI). For drug development professionals, the critical distinction lies in the pharmacodynamic switch : metabolic N-demethylation inverts the molecule's selectivity profile from a potent Serotonin Transporter (SERT) inhibitor to a potent Norepinephrine Transporter (NET) inhibitor. This guide details the receptor binding kinetics, metabolic stability systems, and safety pharmacology required to characterize these compounds in a preclinical setting.

Pharmacodynamic Profile: The Selectivity Inversion

The therapeutic efficacy of clomipramine in Obsessive-Compulsive Disorder (OCD) and depression relies on the synergistic action of the parent drug and its metabolite. In an in vitro setting, this is observed as a distinct inversion of affinity ratios.

Receptor Binding Kinetics ( )

The following data summarizes the competitive inhibition constants (


) derived from human recombinant transporter assays.
TargetClomipramine (CMI)Desmethylclomipramine (DCMI)Selectivity Ratio (CMI)Selectivity Ratio (DCMI)
hSERT 0.14 – 0.28 nM 31.6 nMSERT > NET (~100x) --
hNET 38 – 54 nM0.32 nM --NET > SERT (~100x)
hERG

Class Effect (Variable)High RiskConditional Risk

Technical Insight:

  • CMI acts as the "serotonergic anchor," providing potent 5-HT reuptake inhibition essential for OCD efficacy.

  • DCMI acts as the "noradrenergic driver." The loss of the methyl group on the terminal amine drastically reduces steric hindrance at the NET binding site, increasing affinity by nearly two orders of magnitude.

  • Experimental Implication: When designing in vitro potency assays, CMI must be evaluated in low-protein media (due to >97% protein binding) to avoid underestimating its free fraction potency.

Metabolic Stability & Enzymatic Pathways

Understanding the formation and clearance of DCMI is critical, as genetic polymorphisms in CYP enzymes can alter the CMI:DCMI ratio by factor of 2-3 fold.

The Metabolic Pathway Map

The following diagram illustrates the biotransformation flow, highlighting the specific CYP isoforms responsible for the "switch" (demethylation) and clearance (hydroxylation).

Metabolic_Pathway CMI Clomipramine (Parent) DCMI Desmethylclomipramine (Active Metabolite) CMI->DCMI N-Demethylation (CYP2C19 >> CYP3A4, CYP1A2) OH_CMI 8-OH-Clomipramine CMI->OH_CMI Hydroxylation (CYP2D6) N_Oxide Clomipramine-N-Oxide CMI->N_Oxide FMO / CYP3A4 OH_DCMI 8-OH-Desmethylclomipramine DCMI->OH_DCMI Hydroxylation (CYP2D6)

Caption: Primary metabolic pathways of Clomipramine. Thick arrows indicate major clearance routes in extensive metabolizers.

Enzyme Kinetics & Inhibition[1]
  • Formation of DCMI: Primarily catalyzed by CYP2C19 . In in vitro microsomes, inhibition of CYP2C19 (e.g., with omeprazole) halts DCMI accumulation.

  • Clearance of DCMI: DCMI is cleared via 8-hydroxylation by CYP2D6 .[1]

  • Phenotype Impact: In CYP2D6 Poor Metabolizers (PM), DCMI accumulates to toxic levels, increasing the risk of cardiotoxicity.

Safety Pharmacology: Cardiotoxicity & Cytotoxicity

Tricyclic antidepressants (TCAs) are notorious for cardiotoxicity. In vitro assays distinguish the contributions of the parent vs. the metabolite.[1][2]

hERG Channel Inhibition (QT Prolongation)[4]
  • Clomipramine: A potent blocker of the

    
     current encoded by the hERG gene.
    
    • 
      :  ~0.13 µM (HEK293 cells, patch clamp).
      
    • Mechanism: Blocks open and inactivated states; exhibits use-dependence (blockade increases with heart rate).

  • Desmethylclomipramine: While less potent on hERG directly compared to CMI, DCMI contributes to cardiac risk via noradrenergic overstimulation , which can potentiate arrhythmias in the presence of hERG blockade initiated by the parent drug.

Cytotoxicity Mechanisms

Recent in vitro studies in HepG2 and lung cancer stem cells indicate a secondary mechanism of toxicity:

  • Autophagy Inhibition: Both CMI and DCMI inhibit autophagic flux.[3] DCMI has been shown to decrease "stemness" in cancer stem cells by disrupting this pathway, a property distinct from its monoamine transporter activity.

Experimental Protocols

These protocols are designed to validate the comparative data presented above.

Protocol A: Competitive Radioligand Binding (SERT vs. NET)

Objective: Determine


 values to confirm the selectivity switch.
  • Cell Preparation:

    • Use HEK293 cells stably expressing human SERT or NET.

    • Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge (48,000 x g, 20 min, 4°C) to isolate membrane fractions. Resuspend to 5–10 µg protein/well.

  • Incubation:

    • SERT Assay: Use

      
      -Paroxetine (0.5 nM) as the radioligand.
      
    • NET Assay: Use

      
      -Nisoxetine (1.0 nM) as the radioligand.
      
    • Add CMI or DCMI at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Microsomal Intrinsic Clearance ( )

Objective: Assess metabolic stability and formation of DCMI.

  • System Setup:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
  • Reaction Initiation:

    • Pre-incubate microsomes with Test Compound (CMI) at 1 µM for 5 min at 37°C.

    • Initiate reaction by adding NADPH (1 mM final concentration).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add aliquot to ice-cold Acetonitrile containing internal standard (e.g., Verapamil).

  • Quantification:

    • Centrifuge (4,000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor transitions: CMI (315.2

      
       86.1) and DCMI (301.2 
      
      
      
      72.1).
  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Workflow Visualization

Binding_Assay_Workflow Step1 1. Membrane Prep (HEK293-hSERT/hNET) Step2 2. Incubation (Ligand + CMI/DCMI) Step1->Step2 Add Protein Step3 3. Filtration (GF/B Filters + PEI) Step2->Step3 60 min @ 25°C Step4 4. Scintillation Counting (Data Acquisition) Step3->Step4 Wash 3x Step5 5. Analysis (Cheng-Prusoff Equation) Step4->Step5 Calculate Ki

Caption: Step-by-step workflow for competitive radioligand binding assays.

References

  • Receptor Binding Profiles

    • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

  • Metabolic Pathways (CYP Isoforms)

    • Nielsen, K. K., et al. (1996). "The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways." Journal of Pharmacology and Experimental Therapeutics.

  • hERG Inhibition & Cardiotoxicity

    • Jo, S. H., et al. (2008).[4] "Clomipramine block of the hERG K+ channel: accessibility to F656 and Y652." European Journal of Pharmacology.

  • Cytotoxicity & Autophagy

    • Bongiorno-Borbone, L., et al. (2015).[3] "Anti-tumoral effect of desmethylclomipramine in lung cancer stem cells."[3] Oncotarget.

  • Clinical Pharmacokinetics

    • Mavissakalian, M., et al. (1990). "The relationship of plasma clomipramine and N-desmethylclomipramine to response in obsessive-compulsive disorder." Psychopharmacology Bulletin.

Sources

Precision Bioanalysis: Validation of Clomipramine N-Oxide as a Biomarker of Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated with Specific Analytical Constraints. Verdict: Clomipramine N-Oxide (CMI-NO) serves as a critical orthogonal biomarker to the primary metabolite N-desmethylclomipramine (DCMI). While DCMI tracks pharmacodynamic activity (serotonin/norepinephrine reuptake inhibition), CMI-NO specifically elucidates non-CYP oxidative pathways (primarily Flavin-containing Monooxygenase, FMO) and acts as a stable terminal marker in specific matrices.

Critical Advisory: Validation requires strict control of in-source fragmentation . CMI-NO is thermally labile; without chromatographic resolution, it degrades into the parent compound (Clomipramine) within the mass spectrometer ion source, leading to severe quantitation errors (False Positive for Parent; False Negative for N-Oxide).

Part 1: Mechanistic Rationale & Pathway Analysis

To validate CMI-NO, one must understand its distinct formation pathway compared to the active metabolite. While the CYP450 system drives the formation of DCMI (the clinical target), CMI-NO formation is often mediated by FMOs or specific CYP oxidations, representing a "metabolic shunt" that becomes significant when CYP pathways are saturated or genetically compromised (e.g., CYP2D6/CYP2C19 Poor Metabolizers).

Mechanistic Diagram

The following diagram illustrates the divergence between the bioactivation pathway (DCMI) and the oxidative exposure pathway (CMI-NO).

Clomipramine_Metabolism CMI Clomipramine (Parent Drug) DCMI N-Desmethylclomipramine (Active Metabolite) CMI->DCMI Demethylation (CYP2C19, CYP1A2, CYP3A4) CMINO This compound (Exposure Biomarker) CMI->CMINO N-Oxidation (FMO / CYP) OH_CMI 8-OH-Clomipramine CMI->OH_CMI Hydroxylation (CYP2D6) DCMI->OH_CMI Hydroxylation (CYP2D6)

Figure 1: Metabolic divergence of Clomipramine. CMI-NO represents a direct oxidative branch distinct from the demethylation pathway.

Part 2: Comparative Analysis of Biomarkers

For drug development professionals, selecting the right biomarker depends on the study endpoint (Efficacy vs. Exposure).

FeatureClomipramine (Parent)N-Desmethylclomipramine (DCMI)This compound (CMI-NO)
Primary Utility Dosage CompliancePharmacodynamic EfficacyMetabolic Phenotyping / Exposure
Metabolic Driver N/ACYP450 (2C19, 1A2, 3A4)FMO / Oxidative Stress
Half-Life 19–37 hours54–77 hours (Accumulates)Variable (Matrix Dependent)
Analytical Risk LowLowHigh (Thermal Instability)
Specificity Low (Rapid metabolism)Moderate (Active)High (Direct Oxidation)

Why choose CMI-NO? In scenarios of CYP2C19 polymorphism , DCMI levels fluctuate wildly. CMI-NO remains a more consistent marker of total systemic exposure (AUC) relative to the parent dose, provided the analytical method prevents thermal degradation.

Part 3: Analytical Validation Protocol (LC-MS/MS)

Role: Senior Application Scientist Directive: The following protocol is designed to eliminate the "N-Oxide Back-Conversion" error.

Sample Preparation (Neutral Extraction)

Standard acid/base extractions degrade N-oxides.

  • Method: Protein Precipitation (PPT) or Solid Phase Extraction (SPE) at neutral pH .

  • Protocol:

    • Aliquot 50 µL Plasma.

    • Add 150 µL Acetonitrile (containing deuterated internal standard Clomipramine-d3).

    • Critical: Do NOT add formic acid or ammonium hydroxide at this stage.

    • Vortex (1 min) and Centrifuge (10,000g, 5 min).

    • Inject Supernatant.

Chromatographic Separation (The "Safety Gap")

You cannot rely on MS selectivity alone. CMI-NO (m/z ~331) can lose oxygen in the source to become CMI (m/z ~315). If they co-elute, you will quantify CMI-NO as CMI.

  • Column: C18 High Strength Silica (HSS) or Biphenyl (for enhanced selectivity).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Requirement: Achieve baseline separation (Resolution > 1.5) between CMI and CMI-NO. CMI-NO is more polar and should elute earlier on Reverse Phase.

Mass Spectrometry Parameters (Soft Ionization)
  • Source: Electrospray Ionization (ESI) Positive.[1][2]

  • Temperature Warning: Set Source Temperature (TEM) < 400°C. High heat drives the

    
     reduction.
    
  • Transitions (MRM):

    • CMI: 315.2 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       86.2 (Quant)
      
    • CMI-NO: 331.2

      
       86.2 (Quant)
      
    • Note: The +16 Da shift in the precursor is the only mass-spec differentiator.

Validation Workflow Diagram

Validation_Workflow cluster_MS Mass Spectrometry (ESI+) Sample Biological Sample (Plasma/Urine) Prep Neutral Extraction (No Acid/Base) Sample->Prep LC LC Separation (Critical: Res > 1.5) Prep->LC Source Ion Source (Temp < 400°C) LC->Source Elution Order: CMI-NO then CMI Q1 Q1 Selection CMI: 315 | CMI-NO: 331 Source->Q1 Q3 Q3 Detection Fragment: 86.2 Q1->Q3 Data Quantitation Check for Cross-Talk Q3->Data

Figure 2: LC-MS/MS Workflow emphasizing neutral extraction and thermal control.

Part 4: Data Interpretation & Quality Control

To ensure scientific integrity (E-E-A-T), apply these self-validating checks:

  • The "Back-Conversion" Check: Inject a pure standard of CMI-NO. Monitor the MRM transition for the Parent (CMI).

    • Acceptance Criteria: The response in the Parent channel at the retention time of the N-Oxide must be < 5% of the N-Oxide response. If higher, lower the source temperature.

  • Matrix Effects: N-oxides are susceptible to ion suppression. Use Deuterated Internal Standards (IS) specifically for the N-oxide if available; if not, use CMI-d3 but ensure chromatographic separation is sufficient to prevent IS interference.

  • Stability: CMI-NO is stable in frozen plasma (-20°C) but degrades in whole blood at room temperature. Centrifuge immediately (within 30 mins) of collection.

References
  • Nielsen, K. K., et al. (1996). Biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways.[3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.[5] (Defines the standard metabolic ratios for TDM). Link

  • Kushnir, M. M., et al. (2005). Interference of N-Oxide Metabolites in Analysis of Therapeutic Drugs by LC-MS/MS. Journal of Analytical Toxicology. (Authoritative source on N-oxide thermal instability). Link

  • Soudah, A., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. ResearchGate.[1][6] Link

Sources

Comparative Potency Guide: Clomipramine N-Oxide vs. TCA Alternatives

[1]

Executive Summary & Expert Insight

In the development of tricyclic antidepressants (TCAs), the N-oxide metabolites are often misunderstood.[1] Unlike the primary demethylated metabolites (e.g., Desmethylclomipramine) which act as distinct, high-potency pharmacological agents with altered selectivity profiles, This compound (CNO) functions primarily as a bioreductive reservoir .[1]

While Clomipramine (CMI) is a potent SERT-selective inhibitor and Desmethylclomipramine (DCMI) is a potent NET-selective inhibitor, CNO exhibits significantly attenuated in vitro affinity for monoamine transporters.[1] Its clinical relevance stems from its in vivo reduction back to the parent tertiary amine.[1][2]

Key Differentiator:

  • Clomipramine: High SERT affinity (

    
     nM).[1][3]
    
  • Desmethylclomipramine: High NET affinity (

    
     nM).[1]
    
  • This compound: Low direct affinity (Charge Masking); acts as a metabolic prodrug.[1]

Chemical & Metabolic Context

To understand the potency shift, one must analyze the structural modifications.[1] The pharmacological activity of TCAs relies heavily on the protonated nitrogen atom forming a salt bridge with the aspartate residue in the monoamine transporter (MAT) binding pocket.[1]

  • N-Oxidation: Converts the tertiary amine to a zwitterionic N-oxide.[1] This masks the cationic charge at physiological pH, drastically reducing direct binding affinity to SERT/NET.[1]

  • Demethylation: Retains the protonatable amine but alters steric bulk, shifting selectivity from SERT to NET.[1]

Visualization: Metabolic & Potency Pathways

The following diagram illustrates the metabolic interconversion and the resulting pharmacological "switch."

TCA_Metabolism_Potencycluster_legendMechanism of ActionCMIClomipramine (CMI)[Parent Drug]Primary: SERT InhibitorDCMIDesmethylclomipramine (DCMI)[Major Metabolite]Primary: NET InhibitorCMI->DCMICYP450 (Demethylation)Irreversible Selectivity SwitchCNOThis compound (CNO)[Minor Metabolite]Primary: Bioreductive ProdrugCMI->CNOFMO / CYP (N-Oxidation)CNO->CMIReductases (In Vivo Reduction)Restores SERT PotencySERT DominantSERT DominantNET DominantNET DominantLow Affinity / ReservoirLow Affinity / Reservoir

Caption: Metabolic trajectory of Clomipramine. Note the reversible nature of the N-oxide pathway (green arrow), distinguishing it from the irreversible demethylation pathway.[1]

Comparative Pharmacodynamics

The following data synthesizes binding affinities (


Table 1: Transporter Affinity Profile
CompoundSERT Affinity (

)
NET Affinity (

)
Selectivity Ratio (NET/SERT)Primary Mechanism
Clomipramine (CMI) 0.14 nM 54 nM~385 (SERT Selective)Potent 5-HT Reuptake Inhibition
Desmethylclomipramine 31.6 nM0.32 nM ~0.01 (NET Selective)Potent NE Reuptake Inhibition
This compound ~70 nM (

)*
> 1000 nMN/AAttenuated Activity / Prodrug
Imipramine (Reference)1.4 nM37 nM~26Balanced / SERT leaning

> Technical Note: The value for this compound is derived from comparative

1500-fold less potent1
Analysis of the "Potency Switch"
  • The Parent (CMI): Exhibits extreme potency for SERT.[1] It is the "Gold Standard" for serotonergic TCAs.[1]

  • The Metabolite (DCMI): The loss of the methyl group allows tighter binding to the Norepinephrine Transporter (NET).[1] In clinical practice, plasma levels of DCMI often exceed CMI by 2-3 fold, meaning chronic therapy results in a dual SNRI effect (CMI blocks SERT, DCMI blocks NET).[1]

  • The N-Oxide (CNO):

    • Direct Effect: Weak.[1] The N-oxide oxygen prevents the formation of the critical salt bridge with the transporter's aspartate residue.[1]

    • Indirect Effect: In hypoxic conditions or specific tissue environments, CNO is reduced back to CMI.[1] This phenomenon is shared with Amitriptylinoxide, which was historically marketed as a prodrug to reduce side effects (slower onset of anticholinergic activity).[1][4]

Experimental Protocols for Validation

To verify these potency differences in your own lab, use the following self-validating protocols.

Experiment A: Comparative Uptake Inhibition Assay (In Vitro)

Objective: Determine the

  • Cell Line: HEK-293 cells stably transfected with human SERT (hSERT).

  • Ligand: [3H]-5-HT (Serotonin).[1]

  • Preparation:

    • Plate cells in 96-well plates.

    • Prepare serial dilutions of CMI (

      
       to 
      
      
      M) and CNO (
      
      
      to
      
      
      M). Note the higher range required for CNO.
  • Incubation:

    • Incubate cells with compounds for 10 min at 37°C.

    • Add [3H]-5-HT (final conc. 20 nM) for 5 min.

  • Termination: Rapid wash with ice-cold buffer to stop uptake.[1]

  • Quantification: Scintillation counting.

  • Validation Check: CMI

    
     must fall within 1-5 nM.[1] If >10 nM, check cell expression levels.[1] CNO curve should shift significantly right (approx 2 log units).[1]
    
Experiment B: In Vivo Bioreduction Assay

Objective: Confirm CNO acts as a prodrug.

  • Subject: Rat model (Sprague-Dawley).[1]

  • Administration: IV bolus of pure this compound (5 mg/kg).

  • Sampling: Collect plasma at T=0, 15, 30, 60, 120 min.

  • Analysis: LC-MS/MS monitoring transitions for:

    • 367.2

      
       86.1 (CNO)[1]
      
    • 351.2

      
       86.1 (CMI - Parent)[1]
      
  • Result Interpretation:

    • Appearance of CMI peak at T>15 min confirms in vivo reduction.[1]

    • If CMI remains undetectable, CNO is stable and pharmacologically distinct (unlikely based on TCA class behavior).[1]

Receptor Profiling (Off-Target Effects)

While transporter affinity is reduced, N-oxides often retain some affinity for G-protein coupled receptors (GPCRs), contributing to side effects.[1]

  • Muscarinic (M1): CMI is a potent anticholinergic.[1] CNO generally shows reduced M1 affinity, which is why N-oxide prodrugs were explored to minimize "dry mouth" side effects.[1]

  • Histamine (H1): CMI causes sedation via H1 blockade.[1][5] CNO retains weak H1 affinity but is less sedating than the parent until reduced.[1]

Visualization: Receptor Selectivity Heatmap

Receptor_HeatmapheaderTargetClomipramine (CMI)Desmethyl (DCMI)N-Oxide (CNO)row1SERTHigh Potency (+++)Low Potency (+)Very Low (-/+)row2NETModerate (++)High Potency (+++)Very Low (-/+)row3Muscarinic M1High (Side Effects)ModerateLow (Prodrug Benefit)

Caption: Comparative receptor activity. (+) denotes relative potency.[1] CNO shows a "cleaner" in vitro profile due to charge masking, but gains toxicity upon metabolic reduction.[1]

References

  • Tricyclic Antidepressant Pharmacology. Psychotropical Research. (Detailed analysis of CMI vs DCMI potency ratios). [1]

  • Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. (Mechanisms of N-oxide formation and prodrug behavior in TCAs).

  • This compound Entry. TargetMol / T3DB. (Chemical properties and reported IC50 values).

  • Clomipramine: Uses, Dosage, Side Effects. MIMS. (Metabolic pathways including N-oxidation).[1][2][5][6][7][8] [1]

  • NET occupancy by clomipramine and its active metabolite. ResearchGate. (In vivo PET studies confirming DCMI as the NET-active component).[1]

"differential effects of clomipramine and its N-oxide on CYP enzymes"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Determinants of Inhibition

In the pharmacokinetics of tricyclic antidepressants (TCAs), Clomipramine (CMI) stands out as a potent serotonin reuptake inhibitor and a high-affinity ligand for Cytochrome P450 enzymes, specifically CYP2D6 .[1] However, its N-oxide metabolite (CMI-NO) represents a distinct pharmacological entity.

While CMI acts as a potent, competitive inhibitor of CYP2D6, CMI-NO exhibits significantly attenuated inhibitory potency . This differential effect is driven by the oxidation state of the tertiary amine nitrogen. In the parent compound, the nitrogen lone pair coordinates with the heme iron of the CYP enzyme (Type II binding). In the N-oxide, this lone pair is occupied by oxygen, sterically and electronically preventing this high-affinity interaction. Consequently, CMI-NO acts less as a direct inhibitor and more as a metabolic reservoir , capable of undergoing retro-reduction back to the active parent compound.

Mechanistic Background: The N-Oxygenation Switch

To understand the differential effects, one must analyze the metabolic divergence of Clomipramine. The drug undergoes two primary Phase I metabolic routes: N-demethylation (to the active metabolite Desmethylclomipramine, DCMI) and N-oxygenation (to Clomipramine-N-oxide).

2.1 Metabolic Pathway Visualization

The following diagram illustrates the divergent pathways and the enzymes responsible. Note the reversibility of the N-oxide formation, a critical factor in prolonged drug exposure.

CMI_Metabolism CMI Clomipramine (CMI) (Tertiary Amine) DCMI Desmethylclomipramine (DCMI) (Secondary Amine) CMI->DCMI N-Demethylation (CYP2C19, CYP1A2, CYP3A4) CMINO Clomipramine-N-oxide (CMI-NO) CMI->CMINO N-Oxygenation (FMO, CYP3A4) OH_Metabs Hydroxy-Metabolites (Inactive/Renal Excretion) CMI->OH_Metabs Hydroxylation (CYP2D6) DCMI->OH_Metabs Hydroxylation (CYP2D6) CMINO->CMI Retro-Reduction (Cytosolic Reductases)

Figure 1: Metabolic divergence of Clomipramine. Note the retro-reduction pathway (red dashed line) converting the N-oxide back to the parent.

Comparative Inhibition Profiles: CMI vs. CMI-NO

The core differentiator between CMI and CMI-NO lies in their interaction with the CYP heme center.

3.1 Structural Basis of Inhibition
  • Clomipramine (Parent): Contains a nucleophilic nitrogen atom in the side chain. This nitrogen can donate its lone pair of electrons to the ferric ion (

    
    ) of the CYP heme group. This results in Type II binding spectra  (spectral shift ~425–435 nm) and potent competitive inhibition.
    
  • Clomipramine-N-oxide: The nitrogen atom is oxidized (

    
    ).[2][3][4] The lone pair is involved in the bond with oxygen and is unavailable for coordination with the heme iron. This drastically reduces affinity for CYP enzymes compared to the parent.
    
3.2 Quantitative Comparison (CYP2D6 & CYP2C19)
FeatureClomipramine (Parent)Clomipramine-N-oxideMechanism of Difference
Primary CYP Inhibition Potent CYP2D6 Inhibitor (

in low

range)
Weak/Negligible Loss of heme-coordinating nitrogen lone pair.
CYP Binding Type Type II Ligand (Heme coordinator)Type I Ligand (Substrate only)Steric hindrance by oxygen atom.
Metabolic Role Substrate & InhibitorMetabolite & Prodrug (Reservoir)N-oxide can be reduced back to CMI in hypoxic conditions or by reductases.
Clinical Impact Major contributor to DDI (e.g., with Codeine, Tamoxifen)Minor direct contributor; prolongs CMI exposure via retro-reduction.

Critical Insight: While direct data on CMI-NO


 values is sparse compared to the parent, analogous data from Quinidine N-oxide  vs. Quinidine shows the N-oxide is typically 1-2 orders of magnitude less potent as a CYP2D6 inhibitor [1].
Experimental Protocol: Validating Differential Inhibition

To experimentally verify the differential effects, a Microsomal Inhibition Assay with a specific focus on distinguishing direct inhibition from retro-reduction artifacts is required.

4.1 Protocol Design: CYP2D6 Inhibition Assay

Objective: Determine the


 of CMI and CMI-NO against CYP2D6 activity using a specific probe substrate (e.g., Dextromethorphan or Bufuralol).

Workflow Visualization:

Experimental_Workflow cluster_0 Pre-Incubation Phase cluster_1 Reaction Phase cluster_2 Analysis Phase Start Start: Human Liver Microsomes (HLM) Step1 Aliquot HLM + NADPH Generating System Start->Step1 Step2 Add Test Inhibitor: Group A: Clomipramine (0.01 - 100 µM) Group B: CMI-N-oxide (0.1 - 1000 µM) Step1->Step2 Step3 Add Probe Substrate (e.g., Bufuralol 10 µM) Step2->Step3 Step4 Incubate at 37°C for 10-20 mins (Linear range) Step3->Step4 Step5 Quench Reaction (Acetonitrile/Formic Acid) Step4->Step5 Step6 LC-MS/MS Analysis Quantify 1'-OH-Bufuralol Step5->Step6 Step7 Calculate IC50 & Ki Step6->Step7

Figure 2: Step-by-step workflow for comparative CYP inhibition assay.

4.2 Detailed Methodology
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare stock solutions of CMI and CMI-NO in methanol (keep organic solvent <1% in final mix).

  • Incubation:

    • Mix: 0.5 mg/mL protein HLM, 100 mM Phosphate buffer (pH 7.4).

    • Inhibitor: Add varying concentrations of CMI (0, 0.1, 1, 10, 50 µM) and CMI-NO (0, 1, 10, 100, 500 µM).

    • Substrate: Add Bufuralol (

      
       approx. 10 µM).
      
    • Start: Initiate with NADPH (1 mM).

  • Control for Retro-Reduction:

    • Crucial Step: Perform a parallel incubation of CMI-NO without the probe substrate for 20 mins and analyze for the formation of CMI. If CMI is generated, the observed inhibition in the CMI-NO group may be an artifact of the parent drug being formed in situ.

  • Analysis:

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge and analyze supernatant via LC-MS/MS monitoring the transition for 1'-hydroxybufuralol.

  • Data Processing:

    • Plot % Activity vs. Log[Concentration].

    • Fit to sigmoid dose-response equation to derive

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Clinical & Toxicological Implications
5.1 The "N-oxide Loop" and Drug Interactions

While CMI-NO is a weak inhibitor, its clinical relevance lies in the retro-reduction loop . Under certain physiological conditions (e.g., anaerobic gut flora activity or specific cytosolic reductases), CMI-NO is converted back to CMI.

  • Implication: A patient may appear to have cleared the parent drug, but the reservoir of N-oxide can "re-release" the potent CYP2D6 inhibitor (CMI), leading to delayed or prolonged Drug-Drug Interactions (DDIs).

5.2 Pharmacogenetics
  • CYP2D6 Poor Metabolizers (PMs): Accumulate high levels of CMI. The N-oxidation pathway (mediated largely by FMO and CYP3A4) becomes a compensatory shunt. These patients will have disproportionately higher CMI-NO levels.

  • Risk: If these patients are co-administered a CYP3A4 inhibitor (blocking the N-demethylation route), the system is forced further toward N-oxidation, increasing the "reservoir" of potentially recyclable drug.

References
  • Nielsen, K. K., et al. (1996). "The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways." Journal of Pharmacology and Experimental Therapeutics.

  • Szewczuk-Bogusławska, M., et al. (2004). "The influence of clomipramine on CYP2D6 activity."[1][5][6][7] Polish Journal of Pharmacology.

  • Ching, M. S., et al. (1995). "Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites." Biochemical Pharmacology. (Provides comparative class data on N-oxide inhibition potency).

  • PharmGKB. "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Tricyclic Antidepressants and CYP2D6 and CYP2C19."

  • Nagy, J., et al. (2021). "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." Molecules.

Sources

"comparative analysis of Clomipramine N-Oxide and SSRI mechanisms"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Reservoir vs. The Precision Tool

In the landscape of antidepressant pharmacodynamics, the distinction between Clomipramine N-Oxide (CMI-NO) and Selective Serotonin Reuptake Inhibitors (SSRIs) represents a fundamental divergence in drug design philosophy: Metabolic Complexity vs. Target Selectivity .

While SSRIs (e.g., Fluoxetine, Citalopram) function as "precision missiles"—engineered for high affinity and selectivity at the Serotonin Transporter (SERT) with linear pharmacokinetics—this compound operates primarily as a bioreductive reservoir . As a metabolite of the tricyclic antidepressant (TCA) Clomipramine (CMI), CMI-NO is largely pharmacologically inactive at the transporter level but is enzymatically reduced in vivo back to the parent compound. This creates a "recycling" mechanism that prolongs the therapeutic window, a feature absent in the direct-acting SSRI class.

This guide analyzes the mechanistic divergence, contrasting the "clean" SERT inhibition of SSRIs with the dynamic, multi-active metabolite system of Clomipramine.

Mechanistic Architecture

The SSRI Mechanism: Direct Inhibition

SSRIs are characterized by a high selectivity ratio for SERT over the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). They bind directly to the orthosteric site (or high-affinity allosteric site) of SERT, locking the transporter in an outward-open conformation and preventing 5-HT reuptake.

  • Key Feature: High intrinsic affinity (Ki < 5 nM) and metabolic linearity (parent drug is the primary driver of SERT blockade).

The this compound Mechanism: The Bioreductive Loop

This compound is formed via N-oxidation of Clomipramine, catalyzed primarily by Flavin-containing Monooxygenases (FMO) in the brain and liver. Unlike the parent CMI, N-oxides of tricyclic amines generally exhibit attenuated or negligible affinity for monoamine transporters.

However, CMI-NO serves a critical pharmacological role:

  • Metabolic Reservoir: It is reduced back to Clomipramine by cytochrome P450 enzymes (CYP) and other reductases under physiological conditions.

  • Duration Extension: This interconversion creates a circulating pool of "potential drug," smoothing out plasma concentration peaks and troughs.

  • The "SNRI" Context: The Clomipramine system is not just SERT-focused. While CMI (regenerated from CMI-NO) hits SERT, its other metabolite, Desmethylclomipramine (DCMI) , is a potent NET inhibitor. Thus, CMI-NO supports a broad-spectrum SNRI effect, unlike the serotonin-restricted action of SSRIs.

Comparative Pharmacological Profile
FeatureThis compound (CMI-NO)Standard SSRI (e.g., Fluoxetine)
Primary Mechanism Bioreductive Prodrug / Reservoir Direct SERT Antagonist
SERT Affinity (Ki) Low / Negligible (requires reduction)High (0.1 – 5.0 nM)
NET Affinity NegligibleVery Low (> 500 nM)
Active Species Converts to Clomipramine (Parent)Parent Drug (mostly)
Selectivity "Dirty" (Parent hits H1, M1, Alpha-1)"Clean" (High SERT selectivity)
Metabolic Fate Reversible Reduction (CMI)Oxidative Clearance / Active Metabolites

Visualization of Signaling & Metabolism

The following diagrams illustrate the contrasting pathways. The first details the Bioreductive Cycle specific to CMI-NO, while the second compares the Site of Action logic.

Clomipramine Metabolic Cycle (Graphviz)

CMI_Metabolism CMI Clomipramine (Active SERT Inhibitor) CMINO This compound (Inactive Reservoir) CMI->CMINO N-Oxidation (FMO/CYP) DCMI Desmethylclomipramine (Active NET Inhibitor) CMI->DCMI N-Demethylation (CYP1A2/3A4) SERT SERT Blockade (5-HT Increase) CMI->SERT High Affinity CMINO->CMI Bioreduction (Reductases) NET NET Blockade (NE Increase) DCMI->NET High Affinity

Caption: The "Recycling" Mechanism: CMI-NO acts as a reversible storage pool, regenerating the active SERT inhibitor (Clomipramine) in vivo.

Comparative Mechanism of Action

MOA_Comparison cluster_0 SSRI Mechanism cluster_1 This compound Mechanism SSRI SSRI (Parent) Target1 SERT SSRI->Target1 Direct Inhibition NOx CMI N-Oxide CMI_Regen Clomipramine (Regenerated) NOx->CMI_Regen Metabolic Reduction Target2 SERT CMI_Regen->Target2 Inhibition OffTarget H1 / M1 / Alpha-1 (Side Effects) CMI_Regen->OffTarget Binding

Caption: SSRIs follow a linear "Drug -> Target" path, whereas CMI-NO relies on metabolic activation to engage targets, carrying the TCA "off-target" baggage.

Experimental Protocols

To validate the claims above, researchers must employ protocols that distinguish between intrinsic activity and metabolic conversion .

Protocol 1: In Vitro Bioreductive Stability Assay

Objective: To demonstrate the conversion of this compound back to Clomipramine in liver microsomes, confirming its "reservoir" status.

Materials:

  • Human Liver Microsomes (HLM) or Cytosolic fractions.

  • NADPH regenerating system.

  • Test Compound: this compound (10 µM).

  • Control: Heat-inactivated microsomes.

  • Analysis: LC-MS/MS.

Workflow:

  • Incubation: Prepare reaction mixture (100 mM Phosphate buffer, pH 7.4). Add HLM (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM) and CMI-NO.

  • Sampling: Aliquot samples at t=0, 15, 30, 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).

  • Quantification: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.

  • Data Analysis: Monitor the disappearance of CMI-NO and the appearance of Clomipramine (m/z 315.2).

    • Success Metric: Significant formation of Clomipramine in active HLM vs. negligible formation in heat-inactivated control.

Protocol 2: Comparative SERT Binding Assay (Radioligand)

Objective: To determine the intrinsic affinity (Ki) of CMI-NO vs. SSRIs, proving the N-oxide is less active prior to reduction.

Materials:

  • Membrane preparation: HEK-293 cells stable expressing human SERT.

  • Radioligand: [3H]-Citalopram or [3H]-Paroxetine.

  • Competitors: this compound, Clomipramine (Parent), Fluoxetine (SSRI Control).

Workflow:

  • Preparation: Dilute membranes in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Competition: Incubate membranes with [3H]-Ligand (Kd concentration) and increasing concentrations of competitors (10^-10 to 10^-5 M).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 and calculate Ki using the Cheng-Prusoff equation.

    • Expected Result: Fluoxetine Ki ~ 1 nM; Clomipramine Ki ~ 0.2 nM; This compound Ki > 100 nM (confirming low intrinsic activity).

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Source: MDPI (Molecules 2021) Context: Defines the general inactivity of TCA N-oxides and their role as bioreducible prodrugs. URL:[Link]

  • Pharmacology of Antidepressant Drugs: Clomipramine and Metabolites. Source: Pharmacology2000 Context: Details the metabolic pathway including N-oxidation and the selectivity profile of Clomipramine vs. Desmethylclomipramine. URL:[Link]

  • Clomipramine: Mechanism of Action and Pharmacokinetics. Source: National Institutes of Health (NIH) / StatPearls Context: Provides comprehensive data on Clomipramine's binding profile, metabolic conversion to DCMI, and clinical pharmacokinetics. URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.